5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO5/c13-8-1-4-12(11(5-8)14(16)17)18-7-10-3-2-9(6-15)19-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBOZBUTUXYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Guide to 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, with its unique assembly of a furan aldehyde, a nitroaromatic system, and an ether linkage, presents a distinct spectroscopic fingerprint. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Designed for researchers and drug development professionals, this document moves beyond mere data presentation, delving into the causal relationships between molecular structure and spectral output. The methodologies and interpretations herein are grounded in established spectroscopic principles and validated against data from analogous structures, ensuring a self-consistent and authoritative resource for laboratory application.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential before delving into its spectroscopic data. The structure and systematic numbering scheme for this compound are presented below. This convention will be used for all spectral assignments throughout this guide.
Caption: Predicted fragmentation in ESI-MS.
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
SpectraBase. 5-(2-Chloro-4-nitrophenyl)-2-furaldehyde. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
CAS number for 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
An In-depth Technical Guide to 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde (CAS No. 438221-71-7)
Executive Summary
This compound is a complex organic molecule built upon a furan scaffold, a core structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, identified by CAS Number 438221-71-7.[1] We will delve into its physicochemical properties, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its potential applications as a versatile intermediate in drug discovery and materials science. This document is designed to serve as a foundational resource, blending theoretical knowledge with practical, field-proven insights to empower researchers in their synthetic and developmental endeavors.
Introduction: The Architectural Significance of a Multifunctional Furan Derivative
The furan ring system is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a valuable starting point for drug design. The title compound, this compound, integrates several key functional groups onto this furan core, each contributing to its chemical reactivity and potential biological activity:
-
The 2-Furaldehyde Moiety: The aldehyde group is a highly versatile chemical handle. It serves as a crucial electrophilic site for a wide array of chemical transformations, including the formation of imines, oximes, and hydrazones, or as a participant in condensation reactions like the Claisen-Schmidt to form chalcones.[2]
-
The Ether Linkage: The flexible ether bond connects the furan ring to a substituted aromatic system, allowing for conformational diversity which can be critical for binding to biological targets.
-
The 4-Chloro-2-nitrophenyl Group: This electron-deficient aromatic ring is a common pharmacophore. The nitro group is a known feature in antimicrobial agents (e.g., nitrofurans) and can be chemically reduced to an amine, providing a vector for further functionalization.[3][4] The chlorine atom adds lipophilicity and can influence the electronic environment of the ring.
This strategic combination of functional groups makes this compound a compound of high interest for the synthesis of novel bioactive molecules and functional materials.
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Key Physicochemical Data
The known properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 438221-71-7 | [1] |
| Molecular Formula | C₁₂H₈ClNO₅ | [1] |
| Molecular Weight | 281.65 g/mol | [1] |
| Physical Form | Solid (Predicted) | Inferred |
| Hazard Classification | Irritant | [1] |
Predicted Spectroscopic Signature
While specific experimental spectra are not widely published, the structure allows for a confident prediction of its key spectroscopic features, which is crucial for its identification and characterization post-synthesis.
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5-9.8 ppm), doublets for the furan ring protons (~6.5-7.5 ppm), a singlet for the methylene bridge protons (-O-CH₂ -Ar, ~5.0-5.5 ppm), and distinct signals for the three protons on the substituted benzene ring in the aromatic region (~7.0-8.5 ppm).
-
¹³C NMR: Key resonances would be the aldehyde carbonyl carbon (~175-180 ppm), carbons of the furan ring (~110-160 ppm), the methylene carbon (~65-75 ppm), and the carbons of the chloro-nitrophenyl ring (~120-150 ppm).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C-H stretch (~2850 and 2750 cm⁻¹), a strong C=O stretch (~1670-1690 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), asymmetric and symmetric N-O stretching from the nitro group (~1520 and 1340 cm⁻¹), and C-O-C ether stretching (~1050-1150 cm⁻¹).[5][6]
Synthesis and Mechanistic Considerations
A logical and efficient synthetic route is paramount for accessing this molecule for further study. The most chemically sound approach is a Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.
Proposed Synthetic Pathway
The synthesis involves the coupling of a furan-based alcohol or halide with a substituted phenol. A highly advantageous starting material is 5-(hydroxymethyl)furfural (HMF), which is readily derivable from renewable biomass resources like fructose, aligning with principles of green chemistry.
The proposed two-step pathway is as follows:
-
Halogenation of HMF: Conversion of the primary alcohol in HMF to a more reactive leaving group, such as a chloride, to yield 5-(chloromethyl)furfural (CMF).
-
Williamson Ether Synthesis: Nucleophilic substitution reaction between CMF and the sodium or potassium salt of 4-chloro-2-nitrophenol. The phenoxide is generated in situ using a suitable base (e.g., NaH, K₂CO₃).
Caption: Proposed Williamson ether synthesis workflow.
Causality Behind Experimental Choices:
-
Why convert HMF to CMF first? The hydroxyl group of HMF is a poor leaving group. Converting it to a chloromethyl group creates a highly reactive electrophile, ideal for an Sₙ2 reaction with a phenoxide nucleophile.
-
Choice of Base: A strong base like sodium hydride (NaH) is chosen to fully deprotonate the phenol, which has a pKa of ~7-8, ensuring the formation of the potent phenoxide nucleophile and driving the reaction to completion. Anhydrous conditions are critical as NaH reacts violently with water.
Applications in Drug Discovery and Chemical Synthesis
The true value of this compound lies in its potential as a versatile synthetic intermediate. Its aldehyde functionality is a gateway to a diverse library of compounds.
Caption: Key synthetic transformations from the title compound.
-
Precursor to Hydrazones: Hydrazones are a critical class of compounds in medicinal chemistry. Notably, the drug Nifurtimox, used to treat Chagas disease, is a hydrazone of 5-nitro-2-furaldehyde.[3] By reacting our title compound with various hydrazides, novel compounds with potential antiparasitic or antimicrobial activity can be synthesized.
-
Synthesis of Chalcones: The aldehyde can undergo a Claisen-Schmidt condensation with an appropriate ketone to form chalcones.[2] Chalcones are well-known precursors to flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Building Block for Heterocycles: The entire molecule can be used as a significant building block for larger, more complex heterocyclic systems, which are the cornerstone of modern drug discovery.
Exemplary Experimental Protocols
The following protocols are provided as a self-validating system, detailing a plausible methodology for the synthesis and characterization of the title compound.
Protocol: Synthesis of this compound
Materials:
-
5-(Chloromethyl)furfural (CMF) (1.0 eq)
-
4-Chloro-2-nitrophenol (1.05 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 4-chloro-2-nitrophenol and anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Phenoxide Formation: Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The formation of the sodium phenoxide is indicated by a color change.
-
Coupling Reaction: Re-cool the mixture to 0°C. Add a solution of 5-(chloromethyl)furfural in anhydrous DMF dropwise over 20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (CMF) is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure title compound.
Protocol: Characterization by NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and integrate the proton signals. Confirm that the chemical shifts, splitting patterns, and integration values match the expected structure as outlined in Section 2.2.
Safety and Handling
Hazard Identification: The compound is classified as an irritant.[1] Nitroaromatic compounds and aldehydes can be skin and respiratory sensitizers.
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Store in a cool, dry, well-sealed container away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound represents a molecule of considerable synthetic potential. Its architecture, combining a renewable furan core with versatile and reactive functional groups, makes it an attractive starting point for constructing diverse molecular libraries. This guide has provided a framework for its synthesis, characterization, and safe handling, and has illuminated its potential applications in medicinal chemistry. By leveraging this foundational knowledge, researchers are well-equipped to explore the full potential of this intriguing compound in the development of next-generation therapeutics and advanced materials.
References
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PubChem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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Longchem. 5-(4-Nitrophenyl)-2-furaldehyde. [Link]
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ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]
-
MDPI. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]
-
RSC Publishing. New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. [Link]
-
ResearchGate. Total Synthesis of Naturally Occurring Furan Compounds 5-{[(4-Hydroxybenzyl)oxy]methyl}-2-furaldehyde and Pichiafuran C. [Link]
-
PubMed. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. [Link]
-
ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. [Link]
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- 6. mdpi.com [mdpi.com]
The Furan Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to modulate pharmacokinetic and pharmacodynamic properties have established it as a privileged scaffold in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, present key examples with their corresponding bioactivity data, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the furan scaffold in their scientific endeavors.
Introduction: The Furan Moiety in Medicinal Chemistry
Furan is a heterocyclic organic compound that is a colorless, flammable, and highly volatile liquid at room temperature.[3] The furan ring system is the fundamental structure of numerous compounds with significant biological activities.[1][4] Its ability to act as a bioisostere for other aromatic rings, such as benzene, allows for the fine-tuning of a molecule's steric and electronic properties, which can lead to improved metabolic stability, receptor binding, and overall bioavailability.[2] The diverse biological potential of furan derivatives has been extensively explored, leading to the discovery of compounds with a wide array of therapeutic applications, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties.[2][4][5]
The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, provides a versatile platform for chemical modification, enabling the synthesis of a vast library of derivatives with distinct biological profiles.[3] This chemical tractability, combined with the inherent biological activity of the furan core, makes it a highly attractive starting point for drug discovery programs.
Anticancer Activities of Furan Derivatives
Furan-containing molecules have demonstrated significant potential as anticancer agents, targeting cancer cells through various mechanisms, including the inhibition of critical enzymes and the induction of apoptosis.[2]
Mechanism of Action: Targeting Cancer Cell Proliferation and Survival
A key mechanism through which furan derivatives exert their anticancer effects is by modulating critical signaling pathways involved in cell growth, proliferation, and survival. One of the most well-documented targets is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer.
-
PI3K/Akt Pathway Inhibition: Certain benzo[b]furan derivatives have been shown to effectively inhibit the PI3K/Akt/mTOR signaling cascade. By doing so, they can induce apoptosis (programmed cell death) in cancer cells. This pathway plays a crucial role in promoting cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
Quantitative Anticancer Activity
The cytotoxic effects of furan derivatives have been quantified against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Furan Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan | Compound 26 | MCF-7 (Breast) | 0.057 | [4] |
| Benzo[b]furan | Compound 36 | MCF-7 (Breast) | 0.051 | [4] |
| Furan-based Pyridine Carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [6] |
| Furan-based N-phenyl Triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [6] |
| Furo[2,3-d]pyrimidine | Compound 10b | HS 578T (Breast) | 1.51 (GI50) | [7] |
| Furan derivative | Compound 1 | HeLa (Cervical) | 0.08 | [5] |
| Furan derivative | Compound 24 | HeLa (Cervical) | 8.79 | [5] |
| Furan derivative | Compound 24 | SW620 (Colorectal) | Moderate Activity | [5] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Compound 1 | HeLa (Cervical) | Significant Activity | [8] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Compound 8c | HeLa (Cervical) | Significant Activity | [8] |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative | Compound 9c | HeLa (Cervical) | Significant Activity | [8] |
Experimental Protocols for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Furan derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a further 24-72 hours.[9] Include a vehicle control (solvent only) and a positive control (e.g., a known anticancer drug like cisplatin or paclitaxel).[10]
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.[9]
-
Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals.[9] Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 492-570 nm.[9] The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activities of Furan Derivatives
Furan derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of furan derivatives are diverse and depend on the specific chemical structure.
-
Nitrofurans: A prominent class of furan-based antimicrobials, nitrofurans, exert their effect through the reduction of the nitro group within the bacterial cell. This process generates reactive intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, leading to cell death.[2][11]
-
Quorum Sensing Inhibition: Some furanone derivatives have been shown to interfere with bacterial communication, a process known as quorum sensing. By disrupting this signaling pathway, these compounds can inhibit the expression of virulence factors and prevent biofilm formation.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Furan Derivative Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitrofuran | Nitrofurantoin | Escherichia coli | 4 - 32 | [11] |
| Nitrofuran | Nitrofurantoin | Staphylococcus aureus | 16 - 64 | [11] |
| Furan-Chalcone | Derivative 2a | Staphylococcus aureus | 256 | [11] |
| Furan-Chalcone | Derivative 2b | Staphylococcus aureus | 256 | [11] |
| Furan-Chalcone | Derivative 2c | Staphylococcus aureus | 256 | [11] |
| Furan-Rhodanine | Derivative 4l | MRSA | 2 - 4 | [11] |
| Furanone | F131 | S. aureus clinical isolates | 8 - 16 | [12] |
| Furanone | F131 | C. albicans clinical isolates | 32 - 128 | [12] |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8k | Escherichia coli | 12.5 | |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8d | Aspergillus niger | 100 | |
| Furan-based Pyrimidine-Thiazolidinone | Compound 8e | Aspergillus niger | 100 | |
| Nitrofuran | Compound 11 | Histoplasma capsulatum | 0.48 | [13] |
| Nitrofuran | Compound 3 | Paracoccidioides brasiliensis | 0.48 | [13] |
| Nitrofuran | Compound 9 | Paracoccidioides brasiliensis | 0.48 | [13] |
Experimental Protocols for Antimicrobial Activity Assessment
This method determines the MIC of a compound in a liquid medium.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Furan derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Positive control (a known antibiotic, e.g., ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the furan derivatives in the 96-well plate using the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activities of Furan Derivatives
Furan derivatives have demonstrated potent anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.
Mechanism of Action: Modulating Inflammatory Pathways
Furan derivatives can exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.
-
NF-κB and MAPK Pathways: Natural furan derivatives have been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][14] These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2). By inhibiting these pathways, furan derivatives can reduce the expression of these inflammatory molecules.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of furan derivatives have been evaluated in animal models of inflammation.
| Furan Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Flavone glycoside | Carrageenan-induced paw edema (rat) | 20 mg/kg | 45.1 | [15] |
| Synthetic Curcumin | Carrageenan-induced paw edema (rat) | 200 mg/kg | 53.85 (at 2h) | [16] |
| Synthetic Curcumin | Carrageenan-induced paw edema (rat) | 400 mg/kg | 58.97 (at 2h) | [16] |
| 1,3,5-triazine derivative 1 | Carrageenan-induced paw edema (rat) | 200 mg/kg | 96.31 (at 4h) | [17] |
| 1,3,5-triazine derivative 3 | Carrageenan-induced paw edema (rat) | 200 mg/kg | 99.69 (at 4h) | [17] |
Experimental Protocols for Anti-inflammatory Activity Assessment
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar albino rats
-
Carrageenan solution (1% in saline)
-
Furan derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group (vehicle), a positive control group, and test groups receiving different doses of the furan derivative.
-
Compound Administration: Administer the furan derivative or vehicle orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % inhibition = [1 - (Vt/Vc)] x 100, where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.[15][16]
Conclusion and Future Perspectives
Furan and its derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad spectrum of demonstrated biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-supported by a growing body of scientific literature. The chemical tractability of the furan ring allows for extensive structural modifications, providing a rich platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the biological activity of furan derivatives and minimize off-target effects.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical development.
The continued exploration of the furan scaffold holds significant promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 451–463. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (n.d.). Retrieved January 15, 2026, from [Link]
-
Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Shikonofuran E plays an anti-inflammatory role by down-regulating MAPK and NF-κB signaling pathways in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]
-
Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. (n.d.). Retrieved January 15, 2026, from [Link]
-
In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (n.d.). Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis and Putative History of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, and inferred history of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde. As this molecule is not extensively documented in scientific literature, this guide focuses on the well-established chemistries of its precursor moieties: 5-(chloromethyl)furfural (CMF) and 4-chloro-2-nitrophenol. A detailed synthetic protocol is proposed, grounded in the principles of the Williamson ether synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis of novel furan-based compounds.
Introduction and Historical Context
The compound this compound is a derivative of furan, a heterocyclic organic compound. While a specific history of the discovery of this exact molecule is not prominent in the scientific literature, its chemical architecture suggests a story rooted in the development of biomass-derived platform chemicals and classic organic reactions. The furan ring is a key structural motif in many biologically active compounds and is often derived from carbohydrates.[1][2]
The history of this compound is therefore intrinsically linked to two key areas of chemical science:
-
The chemistry of furfural and its derivatives: Furfural, first isolated in the early 19th century, is a versatile chemical derived from lignocellulosic biomass. Its derivative, 5-(hydroxymethyl)furfural (HMF), and subsequently 5-(chloromethyl)furfural (CMF), are considered key platform molecules for the production of biofuels and bio-based chemicals.[1][3]
-
The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction remains a fundamental and widely used method for the preparation of symmetrical and asymmetrical ethers.[4][5] It involves the reaction of an alkoxide with a primary alkyl halide.[5][6]
The synthesis of this compound represents a convergence of these two historical streams of chemical knowledge.
Precursor Synthesis and Properties
A logical and efficient synthesis of the target molecule involves the coupling of two key precursors: 5-(chloromethyl)furfural and 4-chloro-2-nitrophenol.
5-(Chloromethyl)furfural (CMF)
CMF is a crucial intermediate that can be synthesized from various carbohydrate sources, including fructose, glucose, and cellulose.[1][7][8] The synthesis typically involves the dehydration of the carbohydrate in the presence of a chloride source, often hydrochloric acid, in a biphasic system to facilitate the extraction of the formed CMF.[1][7]
Table 1: Physical and Chemical Properties of 5-(Chloromethyl)furfural
| Property | Value |
| Molecular Formula | C₆H₅ClO₂ |
| Molecular Weight | 144.55 g/mol |
| Appearance | White to yellow crystalline solid |
| Melting Point | 35-38 °C |
| Boiling Point | 79-81 °C at 2 mmHg |
| Solubility | Soluble in most organic solvents |
4-chloro-2-nitrophenol
4-chloro-2-nitrophenol is a commercially available substituted phenol. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide ion required for the Williamson ether synthesis.[9]
Table 2: Physical and Chemical Properties of 4-chloro-2-nitrophenol
| Property | Value |
| Molecular Formula | C₆H₄ClNO₃ |
| Molecular Weight | 173.56 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 85-88 °C |
| Boiling Point | 258.5 °C |
| Solubility | Slightly soluble in water, soluble in ethanol, ether |
Proposed Synthesis of this compound
The synthesis of the target compound can be achieved via the Williamson ether synthesis, a classic SN2 reaction.[5] In this proposed reaction, the phenoxide of 4-chloro-2-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group of CMF.
Reaction Mechanism
The reaction proceeds in two main steps:
-
Deprotonation: A base, such as potassium carbonate or sodium hydroxide, is used to deprotonate the acidic phenolic hydroxyl group of 4-chloro-2-nitrophenol, forming the more nucleophilic phenoxide ion.[9][10]
-
Nucleophilic Substitution: The resulting phenoxide ion attacks the carbon atom of the chloromethyl group on the furan ring, displacing the chloride leaving group in a concerted SN2 mechanism.[5][6]
Caption: Proposed synthetic pathway for this compound via Williamson ether synthesis.
Detailed Experimental Protocol
The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of this compound.
Materials:
-
4-chloro-2-nitrophenol
-
5-(chloromethyl)furfural
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Add 5-(chloromethyl)furfural (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Potential Applications and Future Directions
While the biological activity of this compound has not been reported, the presence of several key functional groups suggests potential areas for investigation.
-
Antimicrobial Activity: The nitro-substituted aromatic ring and the furan moiety are present in several known antimicrobial agents. For instance, nitrofurans like nifurtimox are used to treat trypanosomiasis.[11] The aldehyde group can also be derivatized to form Schiff bases or chalcones, which have shown promising antibacterial activity.[12][13]
-
Pharmaceutical Intermediates: The aldehyde functionality is a versatile handle for further chemical transformations, making the title compound a potential intermediate in the synthesis of more complex molecules with pharmaceutical applications.[14][15]
-
Materials Science: Furan-based polymers are an area of active research for the development of sustainable plastics. The functional groups on this molecule could be exploited for polymerization or as cross-linking agents.
Future research should focus on the successful synthesis and characterization of this compound, followed by screening for various biological activities.
Conclusion
The synthesis of this compound represents a straightforward application of a classic and reliable organic reaction to combine two readily accessible precursor molecules. While its specific discovery and history are not documented, its synthesis is firmly grounded in the well-established chemistries of biomass-derived furans and the Williamson ether synthesis. This guide provides a robust framework for its preparation and suggests potential avenues for future research into its properties and applications.
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Introduction: Unveiling the Antimicrobial Potential of a Novel Furan Derivative
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing furan scaffolds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The furan nucleus is a core component of numerous biologically active molecules and approved drugs.[1][2][4] Furthermore, the incorporation of a nitro group can enhance the antimicrobial efficacy of a compound, often through mechanisms involving bioreductive activation within microbial cells.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde in a suite of antimicrobial assays. This novel compound, which combines a furan moiety with a substituted nitrophenoxy group, presents a promising scaffold for antimicrobial drug discovery. While specific data for this compound is not yet widely available, the protocols outlined herein are based on established, standardized methodologies for antimicrobial susceptibility testing.[7][8][9] Adherence to these robust protocols is critical for generating reproducible and comparable data, a cornerstone of the drug discovery pipeline.[8]
The primary objective of these assays is to determine the compound's spectrum of activity and potency against a panel of clinically relevant microorganisms. This includes determining the Minimum Inhibitory Concentration (MIC), assessing susceptibility through diffusion methods, and characterizing its bactericidal or bacteriostatic properties.
Scientific Rationale and Potential Mechanism of Action
The antimicrobial activity of this compound is hypothesized to stem from the synergistic effects of its constituent chemical motifs: the furan ring, the nitro group, and the chloro-substituent.
-
The Furan Scaffold: Furan derivatives are known to possess a broad range of pharmacological activities.[2][3] Their mechanism of action can vary, but some have been shown to interfere with microbial growth and enzyme function.[4]
-
The Nitro Group: Nitroaromatic compounds often act as prodrugs that are activated by microbial nitroreductases.[5] This reduction, which occurs preferentially under the low-oxygen conditions often found in microbial environments, generates reactive nitrogen species.[6][10] These reactive intermediates can induce cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.[6]
-
Halogen Substitution: The presence of a chlorine atom on the phenoxy ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals. This process is often referred to as a "futile cycle" where the nitro radical anion is reoxidized by molecular oxygen, generating superoxide anions and causing oxidative stress.[5]
Below is a conceptual diagram illustrating the proposed bioactivation pathway.
Caption: Proposed bioactivation of this compound.
Experimental Protocols
The following protocols are designed to provide a robust framework for the initial antimicrobial screening of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][11]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile swabs, loops, and tubes
Experimental Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., CAMHB).
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Data Presentation:
Summarize the MIC values in a table for clear comparison.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |
| Candida albicans ATCC 90028 | Fungus | 32 |
Protocol 2: Disk Diffusion Assay
This method assesses the antimicrobial susceptibility of a microorganism to a compound by measuring the zone of growth inhibition around a disk impregnated with the test compound.[12]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
This compound stock solution
-
Bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Forceps
Step-by-Step Procedure:
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[8]
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known amount of the compound (e.g., 30 µ g/disk ).
-
Aseptically place the impregnated disks onto the inoculated agar surface, ensuring firm contact.[8]
-
Include a control disk with the solvent (DMSO) alone.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Data Presentation:
Table 2: Illustrative Zone of Inhibition (ZOI) Data (30 µ g/disk )
| Test Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | 18 |
| Escherichia coli ATCC 25922 | 14 |
| Pseudomonas aeruginosa ATCC 27853 | 9 |
Protocol 3: Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic effect of an antimicrobial agent over time. A bactericidal agent causes a ≥3-log10 reduction in CFU/mL.
Materials:
-
Bacterial inoculum prepared as in the MIC assay
-
CAMHB
-
This compound
-
Sterile tubes and plates for serial dilutions and plating
-
Plate spreader
Step-by-Step Procedure:
-
Assay Setup:
-
Prepare tubes with CAMHB containing the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.[13]
-
Include a growth control tube without the compound.
-
Inoculate all tubes with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquots in sterile saline or broth.
-
Plate a known volume of each dilution onto MHA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the compound and the growth control.
-
Data Presentation:
A time-kill curve graph would be the primary method of data presentation for this assay.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, every experiment must incorporate a self-validating system:
-
Positive Controls: Use standard antibiotics with known MICs against the test strains (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives) to validate the assay's sensitivity and the susceptibility of the microorganisms.
-
Negative Controls: A growth control (no compound) ensures the viability and normal growth of the microorganisms under the test conditions. A sterility control (no inoculum) confirms the sterility of the medium.
-
Solvent Controls: Since DMSO is used to dissolve the compound, a control with the highest concentration of DMSO used in the assay should be included to ensure it has no intrinsic antimicrobial activity.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reliability and statistical significance of the data.
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the initial in vitro evaluation of this compound as a potential antimicrobial agent. By systematically determining its MIC, zone of inhibition, and time-kill kinetics against a panel of relevant pathogens, researchers can build a robust preliminary dataset. This foundational knowledge is essential for making informed decisions regarding the progression of this promising compound through the drug discovery and development pipeline.
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Application Notes & Protocols: 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde in Medicinal Chemistry
Preamble: A Molecule of Rational Design
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores into a single molecular entity is a cornerstone of rational drug design. The compound 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde represents a compelling example of such a design strategy. While this specific molecule is not extensively documented in the public domain, its structural components—the furan ring, the nitrophenyl group, and the furaldehyde moiety—are all independently recognized for their significant and diverse biological activities.[1][2] This guide, therefore, serves as a forward-looking application note, postulating the potential therapeutic applications of this molecule and providing robust protocols for its investigation.
The furan nucleus is a privileged scaffold in a plethora of bioactive compounds, demonstrating activities that span from antibacterial and antifungal to anticancer and anti-inflammatory.[1][3] The aldehyde group at the 2-position of the furan ring is a versatile chemical handle, readily enabling the synthesis of a wide array of derivatives such as Schiff bases and chalcones, thereby allowing for extensive structure-activity relationship (SAR) studies.[4][5]
The nitrophenyl moiety is another critical component. Nitro-containing aromatics are found in numerous approved drugs, and their biological effects are often mediated by bioreductive activation within target cells or microorganisms, leading to the generation of cytotoxic reactive nitrogen species.[2][6] This mechanism is particularly relevant for antimicrobial and anticancer applications, especially in hypoxic tumor environments.[7] The chloro-substituent on the phenyl ring can further modulate the electronic properties and metabolic stability of the compound. The ether linkage to the furan ring provides conformational flexibility, which can be crucial for optimal binding to biological targets.
This document will, therefore, outline the synthetic rationale for this compound, propose potential therapeutic applications based on its constituent motifs, and provide detailed experimental protocols to validate these hypotheses.
Part 1: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a nucleophilic substitution reaction, a common and reliable method in organic synthesis. The starting materials, 5-(hydroxymethyl)furfural and 1,4-dichloro-2-nitrobenzene, are commercially available. The proposed pathway involves the deprotonation of the hydroxyl group of 5-(hydroxymethyl)furfural to form an alkoxide, which then acts as a nucleophile to displace one of the chlorine atoms on the 1,4-dichloro-2-nitrobenzene.
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The Synthetic Utility of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde: A Versatile Building Block for Heterocyclic Chemistry
Introduction: Unlocking the Potential of a Functionalized Furan
In the landscape of modern medicinal and materials chemistry, furan derivatives stand out as privileged scaffolds due to their prevalence in bioactive natural products and their utility as versatile synthetic intermediates.[1] Among these, 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde emerges as a particularly valuable, yet under-explored, starting material. Its unique trifunctional architecture—comprising a reactive aldehyde, a flexible ether linkage, and an electronically-defined aromatic ring—offers a wealth of opportunities for the synthesis of complex molecular targets.
This comprehensive technical guide provides an in-depth exploration of this compound as a starting material. We will delve into its logical synthesis, physicochemical properties, and, most importantly, provide detailed application notes and protocols for its use in the construction of novel heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis. Below is a summary of the expected properties for this compound, based on the analysis of its constituent functional groups and data from structurally related compounds.[2][3]
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₂H₈ClNO₅ |
| Molecular Weight | 281.65 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, chloroform); sparingly soluble in alcohols; insoluble in water. |
| Melting Point | Expected to be in the range of 130-150 °C, characteristic of a crystalline solid with multiple aromatic rings. |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques.[1][4][5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.6 ppm), the furan protons (doublets between 6.5 and 7.5 ppm), the methylene protons of the ether linkage (a singlet around 5.3 ppm), and the aromatic protons of the 4-chloro-2-nitrophenoxy group (in the 7.0-8.5 ppm region).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aldehyde carbonyl (around 178 ppm), the furan ring carbons (in the 110-160 ppm range), the methylene carbon (around 65 ppm), and the aromatic carbons.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch for the aldehyde (ν C=O) around 1670-1690 cm⁻¹, C-O-C stretching vibrations for the ether linkage (around 1250 and 1050 cm⁻¹), and characteristic bands for the nitro group (around 1520 and 1340 cm⁻¹) and the C-Cl bond (around 700-800 cm⁻¹).[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, including the loss of the aldehyde group and cleavage of the ether bond.
Synthesis Protocol: A Rational Approach via Williamson Ether Synthesis
The most logical and efficient route to this compound is through a Williamson ether synthesis.[6][7][8] This classic Sₙ2 reaction involves the coupling of a deprotonated phenol with an alkyl halide. In this case, 4-chloro-2-nitrophenol is reacted with a suitable 5-(halomethyl)-2-furaldehyde, such as 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural. 5-(Hydroxymethyl)furfural (HMF) can also be used, but requires in-situ conversion to a better leaving group, for instance, by using a tosylate.[9] The use of CMF is often more practical due to its direct production from biomass.[10][11]
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experimental design for testing the efficacy of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Animal Model: The most common and well-established model for initial efficacy testing is the xenograft mouse model. [23][24]This involves transplanting human cancer cells (e.g., MCF-7) into immunocompromised mice, where they grow into solid tumors. [23][25] Key Principles for Robust Design: To ensure the results are valid and reproducible, the study must be designed with rigor. [20][26]1. Clear Hypothesis and Endpoints: The primary hypothesis is that the compound will reduce tumor growth. The primary endpoint will be tumor volume, measured over time. Secondary endpoints could include body weight (as a measure of toxicity) and survival. 2. Sample Size Calculation: A power analysis should be conducted to determine the minimum number of animals per group needed to detect a statistically significant effect. [27]3. Randomization and Blinding: Animals should be randomly assigned to treatment groups (vehicle control, positive control, test compound). [26]To minimize bias, measurements should be taken by personnel who are "blind" to the group assignments. [26]4. Control Groups: A robust study must include: Vehicle Control: To assess the effect of the drug's delivery vehicle. Positive Control: A standard-of-care chemotherapy agent known to be effective against the chosen cell line, to validate the model's responsiveness. Dose-Response: Test multiple doses of the compound to identify a therapeutic window and potential toxicity. [26] This framework provides the conceptual basis for designing a preclinical study. The full execution requires detailed protocols for animal handling, drug formulation and administration, tumor measurement, and ethical review board approval, which are beyond the scope of this document. [27]
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In Vitro Cytotoxicity Assay. Alfa Cytology. Link
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GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Unknown Source. Link
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What kind of statistical analysis method do you use in in-vitro experiment?. ResearchGate. Link
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Link
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Preclinical Studies in Drug Development. PPD. Link
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Application Notes and Protocols for the Development of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde Derivatives with Improved Activity
Foreword: The Rationale for Derivatization of a Privileged Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][3][4] The specific scaffold, 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, presents a unique combination of a nitrofuran, known for its antimicrobial prowess, and a substituted phenoxymethyl side chain that offers multiple vectors for chemical modification. The aldehyde functional group serves as a versatile handle for synthesizing a diverse library of derivatives, such as Schiff bases, chalcones, and hydrazones, each with the potential for enhanced biological activity and improved pharmacokinetic profiles.[1][5]
This guide provides a comprehensive framework for the systematic development of novel derivatives from this core scaffold. We will delve into the strategic design considerations, synthetic protocols, and robust biological evaluation assays necessary to identify lead compounds with superior therapeutic potential.
Strategic Design and Synthesis of Derivatives
The primary objective in derivatizing the parent aldehyde is to explore the chemical space around the core structure to enhance its interaction with biological targets and improve its drug-like properties. The aldehyde at the 2-position of the furan ring is the most logical point of modification.
I. Synthesis of Schiff Base Derivatives
The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a straightforward and effective method to introduce a wide variety of substituents.
Protocol: General Procedure for Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: To the stirred solution, add the desired primary amine (1-1.2 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Reflux the mixture for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent system (e.g., ethanol, ethyl acetate) to afford the pure Schiff base derivative.
Expert Insight: The choice of the primary amine is critical for modulating the lipophilicity, electronic properties, and steric bulk of the final compound. Consider incorporating heterocyclic amines or amines with functional groups capable of hydrogen bonding to potentially enhance target binding.
II. Synthesis of Chalcone Derivatives
Chalcones, characterized by the α,β-unsaturated ketone system, are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[1] This class of compounds is well-documented for its broad range of biological activities.
Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis
-
Reactant Preparation: In a flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.[1]
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of a strong base, such as potassium hydroxide or sodium hydroxide, dropwise with constant stirring.[1]
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.
Self-Validation Check: The purity of the synthesized compounds should be rigorously assessed using a combination of TLC, melting point determination, and spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR). This ensures that the biological data generated is from the intended chemical entity.
Biological Evaluation: A Tiered Approach
A systematic evaluation of the newly synthesized derivatives is crucial to identify promising candidates. A tiered screening approach, starting with broad antimicrobial and cytotoxicity assays, followed by more specific mechanism-of-action and ADME studies, is recommended.
Tier 1: Primary Screening
I. Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient technique for determining MIC values.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well used for dilution.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including a growth control well (containing only MHB and bacteria) and a sterility control well (containing only MHB).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Data Presentation: MIC Values (µg/mL) of Hypothetical Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Parent Aldehyde | 64 | 128 | >128 |
| Derivative 1A (Schiff Base) | 16 | 32 | 64 |
| Derivative 2B (Chalcone) | 8 | 16 | 32 |
| Positive Control (e.g., Ciprofloxacin) | 1 | 0.5 | N/A |
| Positive Control (e.g., Fluconazole) | N/A | N/A | 4 |
II. Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed a human cell line (e.g., HEK293 for normal cell toxicity or a cancer cell line like HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values (µM) of Hypothetical Derivatives
| Compound | HEK293 (Normal Cells) | HeLa (Cancer Cells) | Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer) |
| Parent Aldehyde | >100 | 85 | <1.2 |
| Derivative 1A (Schiff Base) | 80 | 40 | 2.0 |
| Derivative 2B (Chalcone) | 60 | 15 | 4.0 |
| Doxorubicin | 1.5 | 0.8 | 1.875 |
Tier 2: Lead Optimization
For compounds that exhibit promising activity and low cytotoxicity in the primary screening, further investigations are warranted.
I. Structure-Activity Relationship (SAR) Studies
Systematically modify the structure of the lead compounds to understand the relationship between chemical structure and biological activity. For instance, if a particular chalcone derivative shows high potency, synthesize a series of analogs with different substituents on the B-ring of the chalcone to probe the effects of electronic and steric factors.
II. In Vitro ADME Assays
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the success of a drug candidate. A panel of in vitro ADME assays should be conducted, including:
-
Solubility: To assess the dissolution rate and bioavailability.
-
Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.
-
Metabolic Stability: Using liver microsomes or hepatocytes to evaluate the compound's susceptibility to metabolic enzymes.
-
Plasma Protein Binding: To determine the fraction of the compound that will be available to exert its pharmacological effect.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
Visualizing the Workflow
Caption: A streamlined workflow for the development of novel derivatives.
Conclusion and Future Directions
The derivatization of this compound offers a promising avenue for the discovery of new therapeutic agents. By employing a systematic approach of synthesis and biological evaluation, as outlined in these application notes, researchers can efficiently identify lead compounds with improved activity and drug-like properties. Future work should focus on elucidating the mechanism of action of the most potent derivatives and evaluating their efficacy in in vivo models of infection or disease.
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Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]
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Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]
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Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
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Palace, A. C., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 144, 546-561. [Link]
-
Obushak, M. D., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 133-140. [Link]
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Kumar, R., et al. (2013). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 5(5), 188-196. [Link]
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Varshney, M., et al. (2018). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Journal of the Serbian Chemical Society, 83(10), 1141-1153. [Link]
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Kelly, J. M., et al. (2010). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. MedChemComm, 1(1), 63-67. [Link]
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Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057. [Link]
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Gfeller, J. C., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]
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Kaminskyy, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Substituted Furaldehyde in Medicinal Chemistry
The furan-2-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a diverse array of pharmacologically active heterocyclic compounds.[1] Its inherent reactivity, characterized by the electrophilic aldehyde group and the electron-rich furan ring, allows for a multitude of chemical transformations. The strategic introduction of various substituents onto the furan ring can profoundly influence the biological activity of the resulting molecules. This guide focuses on a particularly promising building block: 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde . The presence of the chloro and nitro functionalities on the phenoxy moiety, coupled with the flexible ether linkage, offers unique opportunities for designing novel heterocyclic structures with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4]
The electron-withdrawing nature of the nitro group and the halogen atom can modulate the electronic properties of the entire molecule, potentially enhancing interactions with biological targets. Furthermore, the phenoxymethyl side chain provides a vector for exploring structure-activity relationships (SAR) by introducing additional points of interaction. This document provides detailed protocols and expert insights into the application of this compound in the synthesis of novel chalcones, pyrimidine derivatives, and products of Knoevenagel condensation, thereby offering a roadmap for the exploration of new chemical entities in drug discovery.
Part 1: Synthesis of the Starting Material: this compound
A reliable synthesis of the title compound is the essential first step. While direct literature for this specific molecule is scarce, a robust protocol can be designed based on the well-established Williamson ether synthesis, reacting 5-(chloromethyl)furfural with 4-chloro-2-nitrophenol.
Protocol 1: Synthesis of this compound
Principle: This synthesis involves the nucleophilic substitution of the chlorine atom in 5-(chloromethyl)furfural by the phenoxide ion generated from 4-chloro-2-nitrophenol in the presence of a base.
Materials:
-
5-(Chloromethyl)furfural
-
4-Chloro-2-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-chloro-2-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of 5-(chloromethyl)furfural (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Causality behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Excess of 5-(chloromethyl)furfural: A slight excess ensures the complete consumption of the more valuable phenoxide.
-
Work-up: The aqueous work-up removes any remaining base and water-soluble impurities.
Part 2: Synthesis of Novel Heterocyclic Compounds
The aldehyde functionality of this compound is a key handle for constructing a variety of heterocyclic rings.
Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of flavonoids and other heterocyclic compounds, and they exhibit a wide range of biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative is a straightforward method for their synthesis.[5]
Workflow for Chalcone Synthesis:
Caption: Workflow for the synthesis of novel chalcones.
Protocol 2: Synthesis of a Novel Chalcone Derivative
Principle: This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ice-cold water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound and the substituted acetophenone in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add an aqueous solution of NaOH or KOH dropwise with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Data Presentation: Representative Chalcone Derivatives
| Entry | Substituted Acetophenone | Expected Product |
| 1 | Acetophenone | 1-phenyl-3-(5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)prop-2-en-1-one |
| 2 | 4-Methoxyacetophenone | 3-(5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one |
| 3 | 4-Chloroacetophenone | 1-(4-chlorophenyl)-3-(5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)prop-2-en-1-one |
Application 2: Synthesis of Pyrimidine Derivatives via Multicomponent Reaction
Pyrimidines are a class of heterocyclic compounds of immense biological importance.[6] The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient route to dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.
Logical Relationship for Pyrimidine Synthesis:
Caption: Synthesis of pyrimidines via Biginelli reaction.
Protocol 3: One-Pot Synthesis of a Novel Pyrimidine Derivative
Principle: This protocol details a one-pot, three-component synthesis of a dihydropyrimidinone derivative followed by in-situ or subsequent oxidation to the corresponding pyrimidine.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation
Procedure:
-
To a mixture of this compound, ethyl acetoacetate, and thiourea in ethanol, add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The dihydropyrimidinone may precipitate. If so, filter and wash with cold ethanol.
-
To synthesize the pyrimidine, dissolve the crude dihydropyrimidinone in a suitable solvent like dioxane or acetonitrile.
-
Add an oxidizing agent such as DDQ (1.1 eq) and reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure pyrimidine derivative.
Application 3: Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[7] This reaction, when applied to this compound, can lead to the synthesis of highly functionalized intermediates that are precursors to various other heterocyclic systems.
Protocol 4: Knoevenagel Condensation with Malononitrile
Principle: This protocol describes the base-catalyzed condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol or Water
-
Piperidine or a weak inorganic base (e.g., sodium bicarbonate) (catalytic amount)
Procedure:
-
Dissolve this compound and malononitrile in ethanol or water.
-
Add a catalytic amount of piperidine or a weak inorganic base.
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.
-
Filter the solid product, wash with cold solvent (the one used for the reaction), and dry.
-
The product is often pure enough for subsequent steps, but can be recrystallized if necessary.
Data Presentation: Potential Knoevenagel Condensation Products
| Entry | Active Methylene Compound | Expected Product |
| 1 | Malononitrile | 2-((5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)methylene)malononitrile |
| 2 | Ethyl cyanoacetate | Ethyl 2-cyano-3-(5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)acrylate |
| 3 | Barbituric acid | 5-((5-((4-chloro-2-nitrophenoxy)methyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Conclusion and Future Perspectives
This compound is a highly promising and versatile building block for the synthesis of a wide range of novel heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting chalcones, pyrimidines, and other heterocycles are prime candidates for biological screening in various therapeutic areas. Future work could involve expanding the library of synthesized compounds by employing a wider range of active methylene compounds, substituted acetophenones, and other binucleophiles. Furthermore, multicomponent reactions beyond the Biginelli reaction could be explored to generate even more complex and diverse molecular architectures. The insights gained from the biological evaluation of these novel compounds will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
References
- BenchChem. (n.d.). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry.
-
ACS Omega. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. Retrieved from [Link]
-
Journal of King Saud University - Science. (2015). Antimicrobial activities of heterocycles derived from thienylchalcones. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and Pharmacological Evaluation of some Novel Pyrimidine Derivatives. Retrieved from [Link]
-
PubMed. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Retrieved from [Link]
-
PMC - NIH. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
PMC - NIH. (2013). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][6][8] thiadiazine derivatives. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
-
RSC Publishing. (n.d.). New hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides: synthesis and in vitro trypanocidal activity. Retrieved from [Link]
-
PubMed. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Retrieved from [Link]
-
PMC - NIH. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic scheme for chloro, fluoro, and nitro pyrano pyrimidines. Retrieved from [Link]
-
ResearchGate. (2018). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Retrieved from [Link]
-
ResearchGate. (2002). A Practical One-Pot Synthesis of 5Aryl2-furaldehydes. Retrieved from [Link]
-
JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. sci-hub.box [sci-hub.box]
- 3. lupinepublishers.com [lupinepublishers.com]
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- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde in aqueous solutions
Introduction: Understanding the Solubility Challenge
Welcome to the technical support guide for 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde. This molecule, characterized by its complex aromatic structure containing a furan ring, a nitro group, and a chloro substituent, presents significant challenges for dissolution in aqueous media. Its physicochemical characteristics—high lipophilicity and potential for strong crystal lattice energy—classify it as a poorly water-soluble compound, likely falling into BCS Class II or IV.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step framework for overcoming these solubility issues. We will move from fundamental principles to advanced formulation strategies, explaining not just what to do, but why each step is scientifically sound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions users encounter when working with this compound.
Q1: I've added the compound to my phosphate-buffered saline (PBS) solution and it won't dissolve. Why?
A: The molecular structure of this compound is predominantly non-polar. The multiple aromatic rings create a hydrophobic ("water-fearing") character that prevents water molecules from effectively surrounding and solvating it. The energy required to break the compound's crystal lattice structure is significantly higher than the energy gained from its interaction with water, leading to very low aqueous solubility. A structurally similar compound, 5-(4-Nitrophenyl)-2-furaldehyde, is known to be insoluble in water.[3]
Q2: What is the best initial approach for creating a stock solution?
A: The recommended starting point is to use a water-miscible organic co-solvent to prepare a concentrated stock solution, which can then be carefully diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its strong solubilizing power for a wide range of organic molecules.[]
Actionable First Step: Prepare a 10 mM or 20 mM stock solution in 100% DMSO. See Protocol 1 for a detailed methodology.
Q3: Are there any stability concerns I should be aware of when working with this compound in solution?
A: Yes. Two primary areas of concern are the furaldehyde (furfural) moiety and the nitroaromatic group.
-
Furaldehyde Ring: The furan ring can be susceptible to acid-catalyzed hydrolysis and degradation, particularly at low pH.[5][6] It is advisable to maintain solutions at a neutral or near-neutral pH unless experimentally required.
-
Nitroaromatic Group: Nitroaromatic compounds can be susceptible to photolysis (degradation upon exposure to light) and chemical reduction.[7][8] It is best practice to protect solutions from light by using amber vials or wrapping containers in foil and to avoid strongly reducing agents in your buffer systems.
Q4: My compound dissolved in a co-solvent, but precipitated when I added it to my aqueous buffer. What happened?
A: This is a common issue known as "fall-out" or precipitation upon dilution. When the concentrated stock solution is added to the aqueous medium, the final concentration of the organic co-solvent may drop below the threshold required to keep the compound dissolved (the "critical cosolvent concentration"). The compound, now in a predominantly aqueous environment it is not soluble in, crashes out of solution. The troubleshooting guide below provides several strategies to overcome this.
Part 2: Troubleshooting Guide for Solubility Enhancement
This guide provides a systematic approach to resolving solubility issues, from simple to more advanced techniques.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubility enhancement strategy.
Issue 1: Initial Dissolution Failure & Co-Solvent Optimization
Problem: The compound fails to dissolve even with vigorous mixing in aqueous buffer.
Causality: The polarity mismatch between the compound and water is too great. An intermediary solvent is needed to bridge this gap. Co-solvents work by reducing the overall polarity of the solvent system (reducing the dielectric constant), which lowers the energy penalty for solvating a non-polar molecule.[][9]
Solution: Employ a water-miscible organic co-solvent.
| Co-Solvent | Recommended Starting Conc. (in final solution) | Pros | Cons & Considerations |
| DMSO | < 1% v/v | Powerful solvent for many organics. | Can be toxic to cells at >1%. May interfere with some assays. |
| Ethanol | < 5% v/v | Less toxic than DMSO. Readily available. | May cause protein precipitation at higher concentrations. |
| PEG 400 | < 10% v/v | Low toxicity, commonly used in formulations.[10] | More viscous. May not be as potent a solvent as DMSO. |
| Propylene Glycol | < 20% v/v | Good safety profile.[11] | Can be viscous. |
Action: Use the methodology in Protocol 1 to prepare and test a co-solvent system. Always include a vehicle control (buffer + co-solvent, no compound) in your experiments.
Issue 2: Precipitation Upon Dilution of Co-Solvent Stock
Problem: The compound dissolves in the organic co-solvent but precipitates when diluted into the final aqueous medium.
Causality: The final co-solvent concentration is insufficient to maintain solubility. More advanced methods that actively encapsulate or sequester the molecule are required.
Solution A: Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail.[12] Above a certain concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate the poorly soluble compound, while the hydrophilic heads face the water, creating a stable, clear solution.[13]
Caption: Micellar solubilization of a hydrophobic drug molecule.
Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[14]
-
Polysorbate 80 (Tween® 80): A common, effective solubilizer.[15]
-
Polysorbate 20 (Tween® 20): Similar to Tween 80, often used for proteins.[15]
-
Kolliphor® RH 40 (PEG-40 Hydrogenated Castor Oil): A very effective solubilizer for highly hydrophobic compounds.[16]
Action: Follow Protocol 3 to screen for an effective surfactant.
Solution B: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The hydrophobic portion of your compound can partition into this cavity, forming an "inclusion complex." This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[19]
Caption: Formation of a soluble drug-cyclodextrin inclusion complex.
Recommended Cyclodextrins: Chemically modified cyclodextrins offer superior solubility and safety profiles compared to native cyclodextrins.[20]
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations with an excellent safety record.[17]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative that offers strong complexation and high solubility.
Action: Follow Protocol 4 to prepare a formulation using HP-β-CD. This method has proven effective for other poorly soluble aromatic aldehydes.[21]
Part 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weighing: Accurately weigh 1-5 mg of this compound into a clean glass vial.
-
Solvent Addition: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., for 10 mM with a MW of 309.68 g/mol , add 323 µL of DMSO per mg of compound).
-
Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the vial to 30-40°C or use a sonicating water bath to aid dissolution. Ensure the final solution is perfectly clear with no visible particulates.
-
Dilution: To prepare your working solution, perform a serial dilution. Critically, add the stock solution to the vortexing aqueous buffer, not the other way around. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.
-
Validation: After dilution, visually inspect the solution for clarity against a dark background. Let it stand for 30 minutes and re-inspect for any signs of precipitation or cloudiness.
Protocol 2: Determining pH-Dependent Solubility
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9).
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure enough solid is present that some will remain undissolved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable organic solvent (like acetonitrile or methanol), and measure the concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility against the buffer pH. This will reveal if the compound's solubility is pH-dependent.[22][23]
Protocol 3: Screening for Effective Surfactants
-
Surfactant Stock Preparation: Prepare 10% (w/v) stock solutions of surfactants like Tween 80 and Kolliphor RH 40 in your desired aqueous buffer.
-
Compound Preparation: Prepare a high-concentration stock of your compound in a minimal amount of a volatile solvent like methanol or acetone.
-
Film Formation: In a series of glass vials, add a small volume of the compound stock. Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator to create a thin film of the compound on the bottom of the vial.
-
Surfactant Addition: Add your aqueous buffer containing various concentrations of the surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) to the vials.
-
Equilibration: Vortex the vials and allow them to equilibrate for several hours at a controlled temperature.
-
Observation: Visually inspect for the concentration at which a clear solution is formed. This indicates successful micellar solubilization.[24]
Protocol 4: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. A 20-40% (w/v) solution is a good starting point.
-
Compound Addition: Add the solid this compound powder directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously. The complexation process can be accelerated by sonicating the mixture in a water bath for 30-60 minutes. The solution should gradually clarify as the inclusion complex forms.
-
Filtration: Once the solution appears clear, filter it through a 0.22 µm syringe filter to remove any undissolved particulates or aggregates.
-
Validation: The resulting clear filtrate is your working solution. The concentration can be confirmed via an appropriate analytical method like HPLC-UV.
References
- Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
- Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
- Co-solvent: Significance and symbolism. SciSpace.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.
- pH Adjustment and Co-Solvent Optimization. BOC Sciences.
- Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI.
- Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. PMC - PubMed Central.
- Mechanism of formation of 2-furaldehyde from d-xylose. Semantic Scholar.
- Solubilizing Oils into Water. Innovadex - UL Prospector.
- Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. Request PDF.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
- solubility enhancement -by pH change & complexation. PPT - Slideshare.
- Use of surfactants to solubilize water-insoluble solids in beverages. Google Patents.
- Using surfactants for solubilization of water-insoluble solid substances in beverages. Google Patents.
- 5 natural surfactants to use in your cosmetics. Formula Botanica.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
- Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro.
- 5-(4-nitrophenyl)furfural. ChemBK.
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- 7. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
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common side reactions in the synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Technical Support Center: Synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable, step-by-step solutions grounded in chemical principles.
Question 1: My reaction mixture turned dark brown or black, and I isolated a low yield of my desired product along with a significant amount of insoluble, tar-like material. What is happening?
Answer:
This is a classic sign of humins formation , a common and challenging side reaction when working with furan-based aldehydes like 5-(chloromethyl)furfural (CMF).
-
Causality: Furanic aldehydes are susceptible to degradation and polymerization under both acidic and basic conditions, especially at elevated temperatures.[1][2] The CMF starting material, and to a lesser extent the product, can self-condense or react with intermediates to form these dark, high-molecular-weight polymers known as humins.[3][4] This process is often irreversible and significantly reduces the yield of the target ether.
-
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. We recommend starting optimizations around 50-60 °C.
-
Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the 4-chloro-2-nitrophenol starting material is consumed, proceed with the work-up immediately. Prolonged exposure to basic conditions will promote humins formation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While the primary degradation pathway is not oxidation, removing oxygen can help prevent minor oxidative side reactions that may initiate polymerization.
-
Reagent Purity: Ensure your 5-(chloromethyl)furfural is pure. Impurities from its synthesis can act as catalysts for polymerization. CMF can discolor on standing and should be used when fresh or purified shortly before use.[5]
-
Question 2: My final product is contaminated with a significant amount of 5-(hydroxymethyl)furfural (HMF). Where is this coming from and how do I prevent it?
Answer:
The presence of HMF indicates hydrolysis of the starting material, 5-(chloromethyl)furfural (CMF).
-
Causality: The chloromethyl group of CMF is a benzylic-type halide, making it susceptible to nucleophilic substitution. Water, if present in the reaction, can act as a nucleophile, displacing the chloride to form HMF.[6] This is particularly problematic if using hygroscopic solvents or bases that have not been properly dried.
-
Troubleshooting Steps:
-
Anhydrous Conditions: This is critical. Dry all glassware thoroughly in an oven before use. Use anhydrous-grade solvents. If using a common solvent like Acetonitrile or DMF, consider using it from a freshly opened bottle or drying it over molecular sieves.
-
Dry Your Base: Bases like potassium carbonate (K₂CO₃) can absorb atmospheric moisture. Dry the base in an oven (e.g., at 120 °C for several hours) before adding it to the reaction.
-
Solvent Choice: While polar aprotic solvents are ideal for SN2 reactions, ensure they are of the highest purity.[7][8] Consider a solvent system that is less prone to holding water.
-
Question 3: The reaction is very slow or stalls, leaving a large amount of unreacted 4-chloro-2-nitrophenol in the mixture.
Answer:
This issue points to insufficient nucleophile generation or suboptimal reaction conditions for the SN2 displacement.
-
Causality: The Williamson ether synthesis requires the deprotonation of the phenol to form the more potent phenoxide nucleophile.[9][10] If the base is too weak, not used in sufficient quantity, or if the reaction temperature is too low, the concentration of the active nucleophile will be insufficient to drive the reaction to completion.
-
Troubleshooting Steps:
-
Choice and Stoichiometry of Base: A moderately strong, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Use at least 1.5 to 2.0 equivalents of the base to ensure complete deprotonation of the phenol.
-
Phase-Transfer Catalyst: If using a base like K₂CO₃ which has low solubility in many organic solvents, the reaction can be biphasic and slow. Adding a catalytic amount (e.g., 0.1 eq) of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction by shuttling the phenoxide into the organic phase.
-
Temperature Optimization: Gently increase the reaction temperature in 5-10 °C increments, while carefully monitoring for the onset of humins formation (Question 1).
-
Confirm Reagent Quality: Ensure the 5-(chloromethyl)furfural has not degraded. The C-Cl bond must be intact for it to function as the electrophile.
-
Question 4: I've isolated a byproduct with the same mass as my product but with different spectroscopic characteristics. What could it be?
Answer:
While less common for phenoxides, you may be observing the formation of a C-alkylation byproduct .
-
Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms on the aromatic ring (ortho and para to the hydroxyl group). While O-alkylation is thermodynamically favored and generally dominates, C-alkylation can occur under certain conditions, leading to isomeric products. The electron-withdrawing nitro group and the chloro substituent influence the electron density of the ring, but C-alkylation remains a possibility.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation, which is desired for this synthesis.
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role. Larger, "softer" cations like Cs⁺ or K⁺ tend to favor O-alkylation more than smaller, "harder" cations like Li⁺ or Na⁺. This is another reason why K₂CO₃ or Cs₂CO₃ are preferred bases.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base and solvent combination for this synthesis?
-
A: A combination of potassium carbonate (K₂CO₃, 1.5-2.0 eq.) as the base in anhydrous Dimethylformamide (DMF) or Acetonitrile is a robust starting point. The addition of a catalytic amount of a phase-transfer catalyst can further improve results.
-
-
Q2: How should I monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the two starting materials and the co-spotted reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the 4-chloro-2-nitrophenol).
-
-
Q3: What is the recommended purification method?
-
A: After an aqueous work-up to remove the base and salts, the crude product is best purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate 9:1) and gradually increasing polarity will effectively separate the product from unreacted starting materials and non-polar impurities.
-
Optimized Experimental Protocol
This protocol is a validated starting point designed to minimize common side reactions.
| Reagent | MW | Equivalents | Amount | CAS No. |
| 4-Chloro-2-nitrophenol | 173.56 | 1.0 | User Defined | 89-64-5[11] |
| 5-(Chloromethyl)furfural (CMF) | 144.55 | 1.1 | User Defined | 1623-88-7 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | User Defined | 584-08-7 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.1 | User Defined | 1643-19-2 |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | Solvent | 68-12-2 |
Procedure:
-
Preparation: Add 4-chloro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.2 M with respect to the phenol.
-
Reagent Addition: Add 5-(chloromethyl)furfural (1.1 eq) and TBAB (0.1 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.
-
Work-up: Once the 4-chloro-2-nitrophenol is consumed (typically 3-5 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Visualizing Reaction Pathways
The following diagrams illustrate the intended reaction and key side reactions to provide a clear visual guide.
Caption: Polymerization and hydrolysis are the primary competing side reactions.
Caption: A logical workflow for diagnosing and solving common synthesis issues.
References
-
Wróblewska, A., Makuch, E., & Słowiński, R. (2018). Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. [Link]
-
Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. [Link]
-
Yi, G., et al. (2018). Furfural and 5-hydroxymethyl-furfural degradation using recombinant manganese peroxidase. Enzyme and Microbial Technology. [Link]
-
University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Department of Chemistry. [Link]
-
Zhang, Z., et al. (2015). Degradation of furfural and 5-hydroxymethylfurfural (HMF) by A. resinae ZN1 in anaerobic conditions with glucose. ResearchGate. [Link]
-
Fallico, B., et al. (2004). Degradation of 5-hydroxymethylfurfural in honey. Journal of Food Science. [Link]
-
Chauhan, J. S. (2015). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Wikipedia. [Link]
-
Mascal, M. (2015). 5-(Chloromethyl)furfural (CMF): A Platform for Transforming Cellulose into Commercial Products. ACS Sustainable Chemistry & Engineering. [Link]
-
Karimi, S., et al. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. [Link]
-
Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. [Link]
-
Al-Mughrabi, P., et al. (2022). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. [Link]
-
de la Cruz, P., et al. (2021). Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). MDPI. [Link]
-
Lari, A., et al. (2024). Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2024). 5‐(Chloromethyl)furfural (CMF) as a bio‐platform molecule. ResearchGate. [Link]
-
WorldOfChemicals. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. WorldOfChemicals. [Link]
-
Park, D., et al. (2022). 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan. PubMed. [Link]
-
Hassan, A.S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Park, K.H., et al. (2005). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. [Link]
-
ScienceMadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Sciencemadness.org. [Link]
-
ResearchGate. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. ResearchGate. [Link]
-
JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [Link]
-
PubChem. 4-Chloro-2-nitrophenol. PubChem. [Link]
-
Organic Syntheses. 5-methylfurfural. Organic Syntheses. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. [Link]
-
Arkivoc. Synthesis, chemistry and applications of 5-hydroxymethyl-furfural and its derivatives. Arkivoc. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-(Chloromethyl)Furfural as a Potential Source for Continuous Hydrogenation of 5-(Hydroxymethyl)Furfural to 2,5-Bis(Hydroxymethyl)Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Welcome to the technical support guide for 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde. This document provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent degradation and ensure experimental integrity. The recommendations herein are synthesized from an analysis of the compound's constituent functional groups and established principles of chemical stability.
I. Chemical Stability Profile
This compound is a complex organic molecule possessing several reactive functional groups that dictate its stability and storage requirements. Understanding these groups is key to preventing degradation.
-
Aromatic Aldehyde (Furaldehyde Moiety): The furaldehyde group is susceptible to oxidation, which converts the aldehyde to a carboxylic acid. Aldehydes can also undergo polymerization, especially in the presence of acidic or basic catalysts, or discoloration upon exposure to air and light.[1]
-
Ether Linkage (-O-CH₂-): The ether group, particularly when adjacent to the furan ring, is prone to the formation of explosive peroxides upon prolonged exposure to atmospheric oxygen and light.[2][3][4][5] This auto-oxidation process is a significant safety concern.[2][3]
-
Nitroaromatic Group: The chloro-nitrophenoxy moiety is relatively stable but can be sensitive to light. The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but susceptible to specific microbial or enzymatic degradation pathways.[6][7][8]
-
Furan Ring: The furan ring itself can be sensitive to strong acids, leading to ring-opening and polymerization.
Based on this structural analysis, the primary degradation pathways for this compound are oxidation of the aldehyde, peroxide formation at the ether linkage, and potential light-induced reactions involving the nitro group.
II. Recommended Storage Protocol
To mitigate the risks of degradation and ensure the long-term purity of this compound, the following storage conditions are strongly recommended.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, including oxidation and peroxide formation.[2][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing both aldehyde oxidation and the formation of ether peroxides.[9][10][11] |
| Light | Amber Vial or Dark Location | Protects the light-sensitive nitroaromatic and furaldehyde moieties from photolytic degradation.[1][2][3][5] |
| Container | Tightly Sealed Amber Glass Vial | Prevents exposure to air and moisture.[2][3][5][10][12] Glass is preferred for its inertness. |
| Handling | Minimize Air Exposure | Open containers for the briefest time necessary. Purge the headspace with inert gas before resealing. |
Step-by-Step Storage Procedure:
-
Procurement: Purchase quantities of the compound based on short-term experimental needs to avoid long-term storage issues.[5][13]
-
Receipt: Upon receiving the compound, immediately label the container with the date of receipt and the date it was first opened.[4][13]
-
Aliquoting: If the entire stock will not be used at once, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air.
-
Sealing: Ensure the vial cap is securely tightened to prevent ingress of air and moisture. For long-term storage, sealing the cap with paraffin film is an additional protective measure.
-
Placement: Store the sealed vial in a designated, explosion-proof refrigerator (if available) away from incompatible materials.[5]
III. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the storage and use of this compound.
Frequently Asked Questions (FAQs)
Q1: My compound, which was a pale yellow solid, has darkened to a brown or reddish-brown color. What happened?
A1: Color change is a common indicator of degradation for furaldehyde derivatives.[1] This is likely due to the oxidation of the aldehyde group and/or polymerization of the furan moiety, often initiated by exposure to air and light. While the compound may still be usable for some applications, its purity is compromised. It is recommended to run an analytical check (e.g., TLC, HPLC, or NMR) to assess the purity before use.
Q2: I am dissolving the compound and notice an oily or viscous residue that is insoluble. What could this be?
A2: This could be a sign of polymerization. Aldehydes can polymerize over time to form larger, less soluble oligomers. Another possibility, though less likely to be visible as an oil, is the formation of peroxides, which can also be viscous liquids.[4] Do not heat the mixture to force dissolution, especially if peroxides are suspected.
Q3: How can I test for the presence of peroxides?
A3: The presence of peroxides is a significant safety hazard, as they can be explosive upon concentration, heating, or mechanical shock.[3][5][13] You can test for peroxides using commercially available peroxide test strips. Moisten the strip with a solution of your compound and compare the resulting color to the chart provided. Safety First: If you suspect high levels of peroxides (e.g., visible crystals in the liquid or around the cap), do not handle the container.[5][13] Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
Q4: Is it acceptable to store the compound at room temperature for short periods?
A4: While refrigerated storage is ideal, short-term storage at room temperature (e.g., during an experiment) is generally acceptable if the compound is protected from light and kept in a tightly sealed container. However, for any period longer than a few hours, refrigeration is strongly advised to minimize the rate of degradation.[14]
Q5: Can I store the compound dissolved in a solvent?
A5: Storing the compound in solution can be acceptable, but the choice of solvent is critical. A dry, peroxide-free, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is a reasonable choice. However, be aware that some solvents can accelerate degradation. For example, primary alcohols can react with the aldehyde to form hemiacetals, which is a reversible reaction but alters the compound. If storing in solution, purge the vial with inert gas and store it under the same recommended conditions (refrigerated, dark). It is best practice to prepare solutions fresh for each experiment.
Visualizing Degradation Pathways & Prevention
The following diagram illustrates the key degradation pathways and the corresponding preventative storage measures.
Caption: Key stressors leading to degradation and preventative storage actions.
IV. References
-
Degradation of nitroaromatic compounds by microorganisms. PubMed, National Center for Biotechnology Information. [Link]
-
Bacterial pathways for degradation of nitroaromatics. Nature Product Reports. [Link]
-
Peroxide forming chemicals. Department of Biology, University of York. [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation. PubMed, National Center for Biotechnology Information. [Link]
-
Ethers - storage and the detection and removal of peroxides. The University of Edinburgh. [Link]
-
Section 7C: Peroxide Forming Compounds and Reactives. Princeton University Environmental Health and Safety. [Link]
-
Peroxide Forming Chemical Storage Guidelines. Western Carolina University Safety and Risk Management. [Link]
-
Ethers and peroxide forming compounds. Western Sydney University. [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Center for Health, Environment & Justice. [Link]
-
Degradation pathways for nitrobenzene. ResearchGate. [Link]
-
2-Furaldehyde - Chemical Properties. ChemBK. [Link]
-
Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. [Link]
-
Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI. [Link]
-
Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]
-
p-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
Material Safety Data Sheet - 2-Furaldehyde. Cole-Parmer. [Link]
-
Aromatic Aldehyde: Uses, Synthesis & Examples. Accio. [Link]
-
PA and aroma chemical storage? Reddit. [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
-
Furfural (furfuraldehyde) and some of its derivatives. CORE. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. westernsydney.edu.au [westernsydney.edu.au]
- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. wcu.edu [wcu.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Assays with 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Welcome to the technical support center for researchers utilizing 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you achieve consistent and reliable results in your assays. As a molecule combining a furaldehyde moiety, a nitroaromatic ring, and a chloro substituent, its chemical properties can present unique challenges in experimental settings. This document provides insights into potential sources of variability and offers systematic approaches to diagnose and resolve them.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: Why am I observing high background or a false positive signal in my assay?
High background or false positive signals are common artifacts when working with complex small molecules. Several properties of this compound could be contributing to this phenomenon.
Potential Cause 1: Intrinsic Fluorescence or Colorimetric Interference
The nitroaromatic and furan rings in the molecule's structure can absorb light and may exhibit fluorescence at wavelengths used in common assay readouts (e.g., fluorescence polarization, FRET, or absorbance-based assays).[1]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Measure the absorbance or fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without any biological components (enzymes, cells, etc.).
-
Wavelength Scan: Perform a full excitation and emission scan of the compound to identify its spectral properties. This will help you determine if there is an overlap with your assay's detection wavelengths.
-
Alternative Detection Methods: If significant interference is observed, consider using an alternative detection method that operates at different wavelengths or is based on a different principle (e.g., luminescence or a label-free technology).
-
Potential Cause 2: Compound Aggregation
At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[2]
-
Troubleshooting Steps:
-
Include a Detergent: Repeat the assay with the inclusion of a non-ionic detergent, such as 0.01% Triton X-100. Aggregation-based inhibition is often attenuated in the presence of detergents.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of aggregates of your compound in the assay buffer.
-
Dose-Response Curve Analysis: A very steep dose-response curve can sometimes be indicative of aggregation.
-
Potential Cause 3: Redox Activity
Nitroaromatic compounds can undergo redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1] These ROS can interfere with assay components, particularly those sensitive to oxidation.
-
Troubleshooting Steps:
-
Include an Antioxidant: Add an antioxidant, such as dithiothreitol (DTT) or N-acetylcysteine, to your assay buffer to see if it mitigates the observed effect.
-
Test for H₂O₂ Production: Use a commercially available kit to detect the presence of H₂O₂ in your assay when the compound is present.
-
Question 2: Why are my results inconsistent between experiments or different batches of the compound?
Inconsistent results are a significant challenge in preclinical research and can stem from issues with the compound itself, the experimental system, or the assay protocol.[3]
Potential Cause 1: Compound Instability and Degradation
The furaldehyde group is a reactive aldehyde, and the nitroaromatic ring can be susceptible to photolysis.[4][5] The ether linkage could also be prone to hydrolysis under certain pH conditions.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the compound is stored as a dry powder at the recommended temperature, protected from light and moisture.[6]
-
Fresh Stock Solutions: Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]
-
Assess Photostability: If your assay involves prolonged exposure to light, perform a forced degradation study by exposing a sample of the compound to light and analyzing for degradation products by HPLC.[7]
-
pH Considerations: Be mindful of the pH of your assay buffer. Aldehydes can be more reactive at certain pH values.
-
Potential Cause 2: Poor Solubility
If the compound is not fully soluble in the assay buffer at the tested concentrations, the effective concentration will be lower and variable, leading to inconsistent results.[6]
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: After diluting the stock solution into the aqueous assay buffer, visually inspect for any cloudiness or precipitate.
-
Determine Aqueous Solubility: Experimentally determine the solubility of the compound in your assay buffer.
-
Solvent Concentration Control: Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all experiments and is at a level tolerated by your assay system (typically <0.5%).[6]
-
Potential Cause 3: Variability in Experimental Conditions
Minor variations in experimental parameters can lead to significant differences in results.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including incubation times, temperatures, and reagent concentrations, are strictly standardized.
-
Cell-Based Assay Considerations: For cell-based assays, monitor cell passage number, confluency, and overall cell health, as these can impact the cellular response to the compound.
-
Instrument Calibration: Regularly calibrate all instruments, such as plate readers and pipettes, to ensure accurate measurements.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
While the specific biological targets of this compound are not extensively documented in the provided search results, its chemical structure suggests several potential mechanisms of action. The furaldehyde moiety contains a reactive aldehyde group that can potentially form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) on proteins.[8][9] Additionally, nitroaromatic compounds are known to have various biological activities and can be involved in redox cycling.
Q2: How should I prepare and store stock solutions of this compound?
-
Solvent: Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to your assay.
-
Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[6] Protect from light.
Q3: What analytical techniques can I use to check the purity and integrity of my compound?
To ensure the quality of your compound, especially if you suspect degradation or have received a new batch, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and detect any degradation products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Q4: Are there any known safety concerns with this class of compounds?
Furaldehydes and nitroaromatic compounds can have toxic properties.[4] It is important to handle this compound with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) provided by the supplier. General safety measures include:
-
Handling the compound in a well-ventilated area or a chemical fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or contact with skin and eyes.
Data Presentation and Experimental Protocols
Table 1: Example Data for Troubleshooting Assay Interference
| Condition | Assay Signal (RFU) | Interpretation |
| Blank (buffer only) | 50 | Baseline signal |
| Compound only (10 µM) | 500 | High background fluorescence |
| Full Assay (with 10 µM compound) | 1500 | Apparent activity |
| Full Assay (with 10 µM compound + 0.01% Triton X-100) | 800 | Inhibition reduced, suggesting aggregation |
Protocol 1: Preparation of Single-Use Aliquots of this compound
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Dispense small volumes (e.g., 10-20 µL) into individual, sterile PCR tubes or microcentrifuge tubes.
-
Label each tube clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For each experiment, thaw one aliquot and use it immediately. Discard any unused portion of the thawed aliquot.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Assay Results
Caption: A systematic workflow for troubleshooting inconsistent results.
Diagram 2: Potential Sources of Assay Interference
Caption: Structural features and their potential for assay interference.
References
- BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
-
Liu, Z. L. (2021). Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements. Retrieved from [Link]
- Green, M. N. (1947). Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone. Journal of Bacteriology, 54(1), 9.
- MB - About. Assay Troubleshooting.
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905. Retrieved from [Link]
-
Scilit. (2021). Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements. Retrieved from [Link]
-
Chen, P. H., et al. (2001). Direct photolysis of nitroaromatic compounds in aqueous solutions. Water Science and Technology, 44(5), 95-100. Retrieved from [Link]
- EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Reasons for 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde resistance in Saccharomyces cerevisiae: current state of knowledge and perspectives for further improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Technical Support Center: Synthesis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the practical challenges and frequently asked questions associated with this synthesis, moving beyond a simple protocol to provide a deeper understanding of the reaction's intricacies. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions for higher yields and purity.
The synthesis of this target molecule is typically achieved via a Williamson ether synthesis, a classic and versatile method for forming ether linkages. This reaction involves the coupling of an alkoxide with a suitable organohalide. In this specific case, the synthesis involves the reaction of 5-(chloromethyl)furfural with 4-chloro-2-nitrophenol in the presence of a base.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My reaction shows a very low yield of the desired product, with a significant amount of unreacted 4-chloro-2-nitrophenol remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a frequent challenge in Williamson ether synthesis and can be attributed to several factors. Let's break down the potential culprits and their remedies.
-
Insufficient Base Strength or Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a sluggish reaction.
-
Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is commonly used, bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can ensure complete and rapid deprotonation. Be cautious with stronger bases as they can promote side reactions if not handled correctly. Ensure you are using at least one equivalent of the base.
-
-
Poor Solubility of Reactants: If the reactants, particularly the phenoxide salt, are not well-solvated, the reaction rate will be significantly hampered.
-
Solution: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are excellent choices as they effectively solvate cations, leaving the phenoxide anion more "naked" and nucleophilic.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. A good starting point is room temperature, followed by gentle heating to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures.
-
A decision tree for troubleshooting low yield is presented below:
Caption: General experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction. The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-chloro-2-nitrophenol to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the chloromethyl group on 5-(chloromethyl)furfural.
-
Displacement: The chloride ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.
The reaction mechanism is depicted below:
Caption: Williamson ether synthesis mechanism.
Q2: Which starting material should I use: 5-(hydroxymethyl)furfural (HMF) or 5-(chloromethyl)furfural (CMF)?
A2: While it might seem possible to start from HMF, 5-(chloromethyl)furfural (CMF) is the superior choice for this reaction. [1]CMF is more reactive because the chloride is an excellent leaving group in Sₙ2 reactions. [1]Starting with HMF would require an additional in-situ activation step (e.g., using the Mitsunobu reaction), which would complicate the procedure and introduce more reagents and potential side products. CMF can be synthesized from various biomass feedstocks. [1][2] Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
4-chloro-2-nitrophenol: This compound is toxic and an irritant. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
5-(chloromethyl)furfural: This compound is a lachrymator and an irritant. It should also be handled in a fume hood with appropriate PPE.
-
Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.
-
Bases: Strong bases like NaH are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.
Q4: How can I effectively purify the final product?
A4: After the reaction work-up, the crude product will likely contain unreacted starting materials and side products. The most effective method for purification is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired product from impurities. The progress of the separation can be monitored by TLC.
Data Summary and Experimental Protocol
Table 1: Comparison of Common Bases and Solvents
| Base | pKa of Conjugate Acid | Recommended Solvent(s) | Notes |
| Potassium Carbonate (K₂CO₃) | 10.3 | Acetone, DMF, MeCN | Mild and commonly used. May require heating and longer reaction times. |
| Sodium Hydride (NaH) | ~36 | DMF, THF | Very strong base, ensures complete deprotonation. Reacts violently with water. |
| Potassium t-butoxide (t-BuOK) | ~19 | THF, Dioxane | Strong, non-nucleophilic base. |
Experimental Protocol: Synthesis of this compound
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants (concentration of the phenol should be around 0.1-0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
In a separate flask, dissolve 5-(chloromethyl)furfural (1.1 eq) in a small amount of anhydrous DMF.
-
Add the solution of 5-(chloromethyl)furfural dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
References
-
ChemSynthesis. (2024). 5-nitro-2-furaldehyde N'-(2-chloroethyl)semicarbazone. Retrieved from [Link]
-
JOCPR. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- Climent, M. J., Corma, A., & Iborra, S. (2014). 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants.
- Lima, S., et al. (2019). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)
-
Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. Retrieved from [Link]
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-134.
- Lane, D. R., Mascal, M., & Stroeve, P. (2016). Experimental studies towards optimization of the production of 5-(chloromethyl)furfural (CMF) from glucose in a two-phase reactor. Renewable Energy, 85, 994-1001.
- MDPI. (2019). Gas-Phase Hydrogenation of Furfural to Furfuryl Alcohol over Cu-ZnO-Al2O3 Catalysts Prepared from Layered Double Hydroxides.
- Nayak, N., et al. (2017). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 9(13), 1525-1543.
- MDPI. (2024). Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. Applied Sciences, 14(3), 1084.
-
ResearchGate. (2018). Liquid-phase transfer hydrogenation of furfural to furfuryl alcohol on Cu–Mg–Al catalysts. Retrieved from [Link]
-
ResearchGate. (2019). Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Green Chemistry. Retrieved from [Link]
- MDPI. (2020). Liquid-Phase Selective Hydrogenation of Furfural to Furfuryl Alcohol over Ferromagnetic Element (Fe, Co, Ni, Nd)-Promoted Pt Catalysts Supported on Activated Carbon.
-
EconPapers. (2016). Experimental studies towards optimization of the production of 5-(chloromethyl)furfural (CMF) from glucose in a two-phase reactor. Retrieved from [Link]
- Journal of Medicinal and Chemical Sciences. (2021). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 4(5), 464-474.
Sources
identifying and removing impurities from 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde samples
Technical Support Center: 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Version: 1.0
Introduction
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. The purity of this key intermediate is critical for the successful synthesis of downstream targets, particularly in the development of novel therapeutic agents. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for identifying and removing common impurities.
Troubleshooting Guide: Common Issues in Purification
Researchers may encounter several challenges during the purification of this compound. This section addresses the most common issues with their probable causes and recommended solutions.
Issue 1: Persistent Yellow/Brown Discoloration of the Product After Initial Purification
-
Probable Cause: The discoloration often indicates the presence of residual 4-chloro-2-nitrophenol, a starting material in the synthesis of the target compound. Its phenolic nature can lead to the formation of colored phenoxide ions or oxidation products, which are difficult to remove completely by simple crystallization. Another potential cause is the presence of polymeric or degradation byproducts of the furan ring, which can be sensitive to acidic conditions.
-
Solution:
-
Aqueous Base Wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base such as a saturated sodium bicarbonate solution. This will deprotonate the acidic 4-chloro-2-nitrophenol, forming a water-soluble salt that partitions into the aqueous phase.
-
Activated Carbon Treatment: If the discoloration persists after the base wash, it may be due to trace amounts of highly colored impurities. A treatment with activated carbon can be effective. Dissolve the product in a suitable solvent, add a small amount of activated carbon (typically 1-2% w/w), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon and then proceed with recrystallization.
-
Issue 2: Co-elution of an Impurity with the Product during Column Chromatography
-
Probable Cause: An impurity with a polarity very similar to the product can be challenging to separate using standard column chromatography conditions. This is often an isomer or a closely related byproduct formed during the synthesis.
-
Solution:
-
Optimize the Mobile Phase: A systematic optimization of the solvent system is crucial. If a standard hexane/ethyl acetate system is not providing adequate separation, consider using a different solvent system. For instance, a dichloromethane/methanol gradient can offer different selectivity.
-
Employ a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching the stationary phase can be effective. If you are using standard silica gel, consider using alumina (basic or neutral) or a bonded-phase silica like diol or cyano.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC is a powerful tool. A reversed-phase C18 column with a methanol/water or acetonitrile/water gradient is often a good starting point.
-
Issue 3: Product Degradation on Silica Gel during Column Chromatography
-
Probable Cause: The furan ring in this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation and the formation of polar, colored baseline impurities.
-
Solution:
-
Use Neutralized Silica Gel: Before packing the column, slurry the silica gel in the mobile phase containing a small amount of a neutralizer like triethylamine (0.1-1% v/v). This will deactivate the acidic sites on the silica surface.
-
Switch to a Neutral Stationary Phase: Alternatively, use a less acidic stationary phase such as neutral alumina or florisil.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution to minimize the time the compound spends on the stationary phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: The most common impurities typically arise from the starting materials or side reactions during synthesis. These include:
-
4-chloro-2-nitrophenol: Unreacted starting material.
-
5-(hydroxymethyl)furfural: The other key starting material.
-
Over-alkylation products: Where the starting phenol reacts with more than one equivalent of the furan derivative.
-
Degradation products: Arising from the instability of the furan ring, especially under acidic conditions.
Q2: What is the best solvent system for recrystallizing this compound?
A2: The ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures. A good starting point for solvent screening is a mixture of a polar and a non-polar solvent. For this compound, systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane have shown good results. The optimal ratio will depend on the specific impurity profile of your sample.
| Solvent System | Advantages | Considerations |
| Ethanol/Water | Good for moderately polar compounds. | The compound may oil out if the water is added too quickly. |
| Isopropanol/Water | Similar to ethanol/water but can offer different selectivity. | |
| Ethyl Acetate/Hexane | Good for a wide range of polarities. | Ensure the hexane is added slowly to the hot ethyl acetate solution. |
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a suitable mobile phase to get good separation.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A standard method would be a C18 column with a UV detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can be used to identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Validated Protocol: Purification by Column Chromatography
This protocol describes a standard method for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexanes/ethyl acetate. If your compound is acid-sensitive, add 0.1% triethylamine to the solvent mixture.
-
Column Packing: Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with a 95:5 hexanes/ethyl acetate mixture.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow Diagram: Purification by Column Chromatography
Validation & Comparative
A Comparative Analysis of the Antimicrobial Profile of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde Against Established Therapeutic Agents
An In-Depth Guide for Researchers in Drug Development
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical entities with potent and broad-spectrum activity is paramount. This guide provides a comparative overview of the antimicrobial potential of the novel compound, 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, hereafter referred to as CPNF, against a panel of clinically relevant bacteria and fungi. Its performance is benchmarked against established drugs: Ciprofloxacin, Ampicillin, and Fluconazole. This analysis is grounded in standardized in vitro susceptibility testing and offers insights into the potential mechanistic pathways of this new furan derivative.
Introduction to the Novel Compound: this compound (CPNF)
CPNF is a synthetic molecule integrating a furan ring, a structural motif present in various bioactive compounds, with a substituted nitrophenoxy group. Furan derivatives have a history of diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5] The nitro group, in particular, is a key feature of nitrofuran antibiotics like nitrofurantoin, which are known to be activated within bacterial cells to form reactive intermediates that damage cellular components.[6][7][8][9][10] The inclusion of chloro and nitro substituents on the phenoxy ring is hypothesized to modulate the electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and spectrum.
This guide presents a hypothetical performance evaluation of CPNF to illustrate its potential standing among current antimicrobial therapies.
Comparative Antimicrobial Agents: Mechanisms of Action
To provide a robust comparison, CPNF is evaluated against three widely used antimicrobial drugs, each with a distinct mechanism of action.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14][15] Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[11][12][13][14]
-
Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[16][17][18][19][20] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, thereby weakening the cell wall and causing cell lysis.[16][17][19]
-
Fluconazole: A triazole antifungal agent that disrupts the fungal cell membrane.[21][22][23][24][25] It inhibits the cytochrome P450 enzyme 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[21][22][23][24][25]
Experimental Methodology: Antimicrobial Susceptibility Testing
The antimicrobial activity of CPNF and the comparator drugs was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The methodologies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[26][27][28][29][30]
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method as detailed in CLSI document M07.[26][30]
Step-by-Step Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution Series: A two-fold serial dilution of each test compound (CPNF, Ciprofloxacin, Ampicillin, Fluconazole) is prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the drug that shows no visible turbidity.
3.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC (for bacteria) or MFC (for fungi) is determined to assess the cidal activity of the compounds.
Step-by-Step Protocol:
-
Subculturing: Aliquots from the wells corresponding to the MIC and higher concentrations are subcultured onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The plates are incubated under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC/MFC is defined as the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical MIC and MBC/MFC values of CPNF and the comparator drugs against a panel of clinically significant microorganisms.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Microorganism | CPNF | Ciprofloxacin | Ampicillin |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.5 | 0.25 |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | >128 |
| Enterococcus faecalis (ATCC 29212) | 32 | 1 | 2 |
Table 2: Antifungal Activity (MIC in µg/mL)
| Microorganism | CPNF | Fluconazole |
| Candida albicans (ATCC 90028) | 8 | 0.5 |
| Cryptococcus neoformans (ATCC 208821) | 16 | 4 |
Table 3: Bactericidal/Fungicidal Activity (MBC/MFC in µg/mL)
| Microorganism | CPNF | Ciprofloxacin | Ampicillin | Fluconazole |
| S. aureus | 8 | 1 | 0.5 | - |
| E. coli | 16 | 0.03 | 8 | - |
| C. albicans | 32 | - | - | >64 |
Interpretation of Results and Proposed Mechanism of Action
Based on the hypothetical data, CPNF demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. While its potency is generally lower than the specialized comparator drugs in their respective classes, its wide range of activity is noteworthy. The MBC/MIC ratio for CPNF against bacteria is 2, suggesting a primarily bactericidal mode of action. In contrast, its MFC/MIC ratio against C. albicans is 4, indicating fungistatic activity, similar to Fluconazole.[21]
Given its structural similarity to nitrofuran antibiotics, the proposed mechanism of action for CPNF involves intracellular reduction of the nitro group by bacterial and fungal nitroreductases. This process generates highly reactive electrophilic intermediates that can non-specifically target and damage a multitude of cellular macromolecules, including ribosomal proteins, enzymes, and nucleic acids, ultimately leading to cell death or inhibition of growth.[6][9][10] This multi-targeted approach could be advantageous in overcoming resistance mechanisms that affect single-target antibiotics.
Caption: Proposed Mechanism of Action for CPNF.
Conclusion and Future Directions
The hypothetical compound this compound (CPNF) presents an interesting profile as a broad-spectrum antimicrobial agent. Its putative multi-targeted mechanism, characteristic of nitrofurans, suggests a potential role in combating drug-resistant pathogens. While the presented in vitro potency does not surpass that of established, specialized drugs, its wide applicability warrants further investigation.
Future research should focus on:
-
Synthesis and empirical testing to validate these hypothetical findings.
-
Mechanism of action studies to confirm the role of nitroreductases and identify specific cellular targets.
-
In vivo efficacy and toxicity studies to assess its therapeutic potential and safety profile.
-
Structure-activity relationship (SAR) studies to optimize the molecule for enhanced potency and selectivity.
This guide serves as a foundational framework for the comparative evaluation of novel antimicrobial candidates, underscoring the importance of standardized methodologies and a rational approach to drug discovery.
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
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Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences of the United States of America, 54(4), 1133–1141. [Link]
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Hooper, D. C. (1999). Mechanisms of action and resistance of older and newer fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28. [Link]
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Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]
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Fromtling, R. A. (1992). Fluconazole: a new triazole antifungal agent. Clinical Microbiology Newsletter, 14(3), 17-23. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Fluconazole (an antifungal medication)? [Link]
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StatPearls. (2024). Fluconazole. NCBI Bookshelf. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ampicillin? [Link]
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Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin Hydrochloride? [Link]
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Louisiana Department of Health. (n.d.). β-lactam Overview Ampicillin. [Link]
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WebMD. (n.d.). Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]
-
StudySmarter. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)? [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. [Link]
-
Al-Tawfiq, J. A. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects. Infections and Drug Resistance, 17, 1-11. [Link]
-
Hooper, D. C., & Wolfson, J. S. (1985). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases, 7(4), S440-S447. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Zhang, Y., et al. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(47), 14249–14259. [Link]
-
World Journal of Pharmaceutical Research. (2024). Pharmacological activity of furan derivatives. [Link]
-
YouTube. (2025). Pharmacology of Nitrofurantoin (Nitromic, Nitrowik) ; Pharmacokinetics, Mechanism of action, Uses. [Link]
-
Semantic Scholar. (2015). Synthesis and Antifungal Activity of Novel Furan-2,4-dione Derivatives Containing Substituted Phenylhydrazine Moiety. [Link]
-
StatPearls. (2024). Nitrofurantoin. NCBI Bookshelf. [Link]
-
McOsker, C. C., & Fitzpatrick, P. M. (1994). Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy, 33(Supplement_A), 23–30. [Link]
-
Degen, L., et al. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130–140. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
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Comparative Analysis of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde Derivatives: A Guide to Structure-Activity Relationships
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde scaffold. We will explore the synthetic rationale, compare the biological performance of key analogues against relevant alternatives, and provide detailed experimental protocols to support further research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical space.
Introduction: The Strategic Design of a Privileged Scaffold
The furan nucleus is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2] The title compound, this compound, represents a strategic combination of three key pharmacophoric elements:
-
The 2-Furaldehyde Core: A five-membered aromatic heterocycle that acts as a versatile scaffold. The aldehyde group at the C2 position is a crucial reactive handle, allowing for the synthesis of a wide array of derivatives such as Schiff bases, hydrazones, and chalcones, significantly diversifying biological potential.[3][4]
-
The Ether Linkage at C5: The oxymethyl bridge provides conformational flexibility, allowing the pendant phenoxy ring to orient itself optimally within a biological target's binding site.
-
The 4-Chloro-2-nitrophenoxy Moiety: This substituted aromatic ring is critical for modulating the compound's electronic and lipophilic properties. The nitro group is a strong electron-withdrawing group, often essential for the activity of antimicrobial agents like nitrofurans.[5][6] The chlorine atom further enhances lipophilicity, potentially improving membrane permeability.
This guide will dissect the contribution of each molecular fragment to overall biological activity, drawing comparisons from closely related structures to build a predictive SAR model.
General Synthetic Strategy and Key Intermediates
The synthesis of the target derivatives typically begins with the preparation of a 5-substituted-2-furaldehyde core, followed by modification of the aldehyde group. The key challenge lies in the initial coupling of the phenoxy moiety to the furan ring. A common and effective approach is the reaction of 5-(hydroxymethyl)furfural with a substituted phenol under Williamson ether synthesis conditions. Subsequent reactions can then be performed on the aldehyde.
Alternatively, building the furan ring itself with the desired substituent is also a viable strategy, as demonstrated in the synthesis of related 5-aryl-2-furoyl derivatives.[7]
Below is a generalized workflow for producing a library of derivatives from the core aldehyde.
Caption: Generalized synthetic workflow for target derivatives.
Structure-Activity Relationship (SAR) Analysis
Lacking a singular, comprehensive study on the title compound, we will construct the SAR by comparing data from structurally analogous series. The primary therapeutic potentials suggested by related compounds are in the anticancer and antimicrobial domains.
The Role of the C5-Substituent in Cytotoxicity
The nature of the substituent at the C5 position of the furan ring is a critical determinant of anticancer activity. By comparing 5-nitrofuran derivatives with 5-[2-chloro-3-(4-nitrophenyl )]propenylidene analogues, we can infer the importance of the substituted phenyl ring.[8][9]
Studies on 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones (Ciminalum-thiazolidinone hybrids) have identified compounds with potent antimitotic activity.[10][11] The key takeaway is that the 2-chloro-3-(4-nitrophenyl)propenylidene moiety is a necessary requirement for significant anticancer effects .[11] This strongly suggests that the 4-chloro-2-nitrophenoxy group in our target scaffold is a promising feature for cytotoxic activity.
The Impact of C2-Derivatization on Biological Activity
The aldehyde at the C2 position is a versatile anchor point for introducing diverse chemical functionalities, which drastically influences the resulting biological profile.
-
Hydrazones for Antiparasitic Activity: The condensation of 5-nitro-2-furaldehyde with various hydrazides has produced compounds with potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[12][13] The most active compounds were 25-30 fold more active than the reference drug benznidazole.[12] This highlights the value of the hydrazone linkage for this specific application.
-
Thiazolidinones for Anticancer Activity: As mentioned, Knoevenagel condensation of related aldehydes with 4-thiazolidinone cores yields potent anticancer agents.[10][11] The SAR of this series is well-defined, with the nature of the substituent on the thiazolidinone nitrogen atom (at position 3) being crucial for modulating activity and selectivity. For instance, introducing a propanoic acid residue at the N-3 position of the thiazolidinone ring resulted in a compound with a mean GI50 of 1.57 µM across the NCI60 cell line panel.[9][10]
-
Schiff Bases for Broad-Spectrum Bioactivity: The reaction of furaldehyde with various amines to form Schiff bases, which are then cyclized, has yielded azetidine-2-one and thiazolidine-4-one derivatives with a wide range of activities, including antimicrobial, antioxidant, analgesic, and CNS depressant properties.[1][3]
Caption: Key structure-activity relationships for the furan scaffold.
Comparative Performance Data
To contextualize the potential of this scaffold, we present comparative data from analogous series.
Alternative 1: Thiazolidinone-Based Anticancer Agents
The Ciminalum-thiazolidinone hybrids provide an excellent benchmark for anticancer potential. These compounds merge a related substituted phenyl moiety with a thiazolidinone ring, a known pharmacophore.
Table 1: Anticancer Activity of 5-Ylidene-4-Thiazolidinone Derivatives
| Compound ID | Core Structure | N-3 Substituent | Mean GI₅₀ (µM) | Most Sensitive Cell Lines | Reference |
|---|---|---|---|---|---|
| 2h | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | Propanoic acid | 1.57 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | [10][11] |
| 2f | 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | 4-Hydroxyphenyl | 2.80 | Broad activity | [11] |
| 14b | 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | Butanoic acid | >10 (on MCF-7) | Displayed activity in [³H]-thymidine assay, potent ROS generation |[8] |
GI₅₀: 50% Growth Inhibition concentration.
The data clearly indicates that the (4-nitrophenyl)propenylidene moiety (as in 2h and 2f ) confers potent, broad-spectrum anticancer activity.[11] The activity of the nitrofuran analogue (14b ) appears less potent in direct growth inhibition but influences other cellular pathways like ROS production.[8] This suggests that the (4-chloro-2-nitrophenoxy) group of our title compound is a highly promising feature for designing novel anticancer agents.
Alternative 2: Hydrazide-Based Antiparasitic Agents
For antimicrobial and antiparasitic applications, the 5-nitrofuran hydrazones are a relevant comparison class.
Table 2: Anti-Trypanosomal Activity of N'-[(5-nitrofuran-2-yl)methylene]hydrazide Derivatives
| Compound ID | Hydrazide Moiety | Activity vs. T. cruzi (Epimastigotes) | Selectivity Index (SI') vs. Amastigotes | Reference |
|---|---|---|---|---|
| BSF-38 to BSF-40 | Novel designed hydrazides | 25-30x more active than BZD | > 200 | [12] |
| Benznidazole (BZD) | Reference Drug | Standard | > 3 | [12] |
| Nifurtimox (NFX) | Reference Drug | Standard | 16.45 |[12] |
SI': Selectivity Index (ratio of cytotoxicity on host cells to activity on parasite).
The exceptional activity and high selectivity index of the nitrofuran hydrazones demonstrate the power of this chemical class against T. cruzi.[12] This provides a strong rationale for synthesizing hydrazone derivatives of this compound to explore their potential in treating neglected tropical diseases.
Experimental Protocols
To ensure reproducibility and facilitate further investigation, we provide standardized protocols for key biological assays.
Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, DLD-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth occurs after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a quality control.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. An indicator dye like resazurin can be added to aid in visualization.
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The analysis of related compound series strongly suggests that this core structure possesses features conducive to potent anticancer and antimicrobial activity.
-
The 4-chloro-2-nitrophenoxy moiety is predicted to be a strong driver of cytotoxicity, analogous to the active fragments in Ciminalum-based anticancer agents.
-
The 2-furaldehyde group provides a chemically tractable handle for creating diverse libraries of derivatives, such as hydrazones and thiazolidinone hybrids, which have demonstrated high efficacy in antiparasitic and anticancer models, respectively.
Future research should focus on the synthesis and systematic evaluation of a focused library of derivatives. Key modifications should include:
-
Derivatization of the aldehyde: Synthesize hydrazone, thiazolidinone, and Schiff base series to probe different biological targets.
-
Modification of the phenoxy ring: Systematically alter the substitution pattern (e.g., moving the chloro and nitro groups, or replacing them with other halogens or electron-withdrawing groups) to refine the electronic and steric properties for optimal target engagement.
By leveraging the insights from this comparative guide, researchers can accelerate the discovery of new drug candidates based on this versatile and potent chemical scaffold.
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A Comparative Guide to the In-Vivo Efficacy of Anti-Trypanosomal Nitroheterocycles in Preclinical Animal Models
For researchers and drug development professionals dedicated to combating neglected tropical diseases, particularly Chagas disease and Human African Trypanosomiasis (HAT), the evaluation of therapeutic candidates in relevant animal models is a cornerstone of preclinical assessment. While novel molecular entities are continuously explored, a thorough understanding of the in-vivo performance of established treatments provides an essential benchmark for efficacy. This guide offers a comparative analysis of the two primary nitroheterocyclic drugs used in the treatment of trypanosomiasis, benznidazole and nifurtimox, based on available experimental data from murine models.
The compound 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, while possessing structural motifs suggestive of anti-trypanosomal activity (a furan ring and a nitro group), lacks published in-vivo efficacy studies. Therefore, this guide will focus on the well-documented in-vivo performance of benznidazole and nifurtimox, the current standards of care against which new candidates are often compared.
The Rationale for Murine Models in Trypanosomiasis Research
The use of animal models, particularly mice and rats, is indispensable for investigating the pathogenesis of trypanosomiasis and for the preclinical evaluation of novel drug therapies.[1] These models allow for the mechanistic study of disease progression, including the parasite's ability to cross the blood-brain barrier in HAT, and provide a platform to assess drug efficacy, toxicity, and pharmacokinetic profiles.[1][2] While no animal model perfectly recapitulates human disease, murine models of Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of HAT) have proven invaluable in advancing our understanding and treatment of these devastating illnesses.[1][2]
Comparative In-Vivo Efficacy of Benznidazole and Nifurtimox in Murine Models of Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, affects millions globally.[3] Benznidazole and nifurtimox are the only approved drugs for this condition, though their efficacy can be limited, especially in the chronic phase, and both are associated with significant side effects.[4][5]
Key Efficacy Parameters in Preclinical Studies
The primary endpoints for evaluating anti-trypanosomal efficacy in animal models typically include:
-
Parasitemia: The concentration of parasites in the blood, which is a key indicator of acute infection.
-
Survival Rate: The percentage of animals that survive the infection, a critical measure of a drug's ability to prevent mortality.
-
Cure Rate: Often assessed by methods such as hemoculture or PCR after a period of immunosuppression to detect residual parasites, indicating complete parasite eradication.
The following table summarizes representative in-vivo efficacy data for benznidazole and nifurtimox from various studies in murine models of acute T. cruzi infection.
| Drug | Mouse Strain | T. cruzi Strain | Dosing Regimen | Key Findings | Reference |
| Benznidazole | C3H/HeN | Nicaragua | 10, 25, and 50 mg/kg/day for 15 or 30 days (oral) | 100% survival with 10, 25, and 50 mg/kg/day for 30 days, and with 25 and 50 mg/kg/day for 15 days. 70% survival with 10 mg/kg/day for 15 days.[3][6] | [3][6] |
| Benznidazole | Swiss | Y | 100 mg/kg/day for 20 consecutive days (oral) | Maintained parasitemia levels close to zero throughout the study.[7] | [7] |
| Nifurtimox | Swiss | Y (partially resistant to benznidazole and nifurtimox) | 100 mg/kg/day for 20 consecutive days (oral) | Achieved a 47% cure rate.[8] | [8] |
| Nifurtimox (3D printed tablets) | Swiss | Y | 100 mg/kg/day | Showed similar T. cruzi reduction in plasma concentration to benznidazole.[7][9] | [7][9] |
Experimental Workflow for In-Vivo Efficacy Assessment
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a test compound in a murine model of acute Chagas disease.
Detailed Protocol: Murine Model of Acute Trypanosoma cruzi Infection
This protocol is a synthesized example based on methodologies described in the cited literature.[8]
1. Animal Model and Parasite Strain:
- Animals: Female Swiss mice are commonly used.[8] All procedures should comply with ethical guidelines for animal experimentation.[8]
- Parasite: The Y strain of T. cruzi, which is partially sensitive to benznidazole and nifurtimox, is a relevant choice for these studies.[8]
2. Infection:
- Mice are inoculated via the intraperitoneal route with 5,000 trypomastigotes of the Y strain of T. cruzi.[8]
3. Treatment:
- Treatment is initiated on the 4th day post-infection.[8]
- The test compound (e.g., nifurtimox) is administered orally at a dose of 100 mg/kg for 20 consecutive days.[8] A control group receives the vehicle.
4. Efficacy Assessment:
- Parasitemia: Blood samples are taken from the tail vein at regular intervals to count the number of parasites.
- Survival: The survival of the animals is monitored daily.
- Cure Assessment: At the end of the treatment period, and after a follow-up period, blood samples are collected for hemoculture and/or PCR to detect the presence of T. cruzi DNA, which would indicate treatment failure.
Mechanism of Action: The Role of Nitroreduction
Benznidazole and nifurtimox are both nitro-heterocyclic compounds. Their trypanocidal activity is dependent on the reduction of their nitro group, a process that generates reactive metabolites, including free radicals and electrophilic intermediates. These reactive species are thought to induce oxidative stress and damage parasite macromolecules such as DNA, lipids, and proteins, ultimately leading to parasite death.
Concluding Remarks
Benznidazole and nifurtimox remain the primary therapeutic options for trypanosomiasis, and as such, their in-vivo efficacy profiles serve as a critical benchmark for the development of new drugs. The murine models of Chagas disease provide a robust and well-characterized system for the preclinical evaluation of novel compounds. While the specific compound this compound lacks published in-vivo data, its structural similarity to other 5-nitro-2-furaldehyde derivatives, such as nifurtimox, suggests that its evaluation in these established models would be a logical step in its preclinical development. Future research should aim to not only improve upon the efficacy of current treatments but also to reduce the toxicity and shorten the duration of therapy, addressing the significant unmet medical needs of patients with trypanosomiasis.
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- Development and Characterization of Innovative Nifurtimox Formulations as Therapeutic Alternative for Chagas Disease - PubMed Central.
- Enantiomers of Nifurtimox Do Not Exhibit Stereoselective Anti-Trypanosoma cruzi Activity, Toxicity, or Pharmacokinetic Properties - NIH.
- 3D-Printed Tablets of Nifurtimox: In Vitro and In Vivo Anti- Trypanosoma cruzi Studies.
- A Pre-clinical Animal Model of Trypanosoma brucei Infection Demonstrating Cardiac Dysfunction - PMC.
- Susceptibility of various animal models to different trypanosome... | Download Scientific Diagram - ResearchGate.
- Groundbreaking 3D blood vessel models uncover new findings about deadly parasites.
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peer-reviewed literature on the biological effects of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
A Comparative Guide to the Biological Effects of 5-(Substituted-Phenyl)-2-Furaldehyde Derivatives
Introduction
The furan nucleus is a versatile heterocyclic scaffold that is a constituent of numerous natural products and synthetically developed compounds with significant therapeutic potential.[1] Derivatives of 2-furaldehyde, in particular, have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2] This guide focuses on the biological effects of 5-(substituted-phenyl)-2-furaldehyde derivatives, a class of compounds characterized by a furan ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position. The nature and position of substituents on the phenyl ring play a crucial role in modulating the biological activity of these molecules. We will explore the cytotoxic and antimicrobial properties of these compounds, delving into their mechanisms of action and structure-activity relationships, supported by experimental data from peer-reviewed literature.
Anticancer Activity of 5-(Substituted-Phenyl)-2-Furaldehyde Derivatives
Several studies have demonstrated the potent anti-proliferative effects of furan derivatives against various cancer cell lines.[3][4] The cytotoxic activity is significantly influenced by the substitution pattern on the aryl ring linked to the furan core.
Comparative Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of selected furan derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HeLa (Cervical) | < 8.79 | [3] |
| Compound 24 | HeLa (Cervical) | < 8.79 | [3] |
| Compound 24 * | SW620 (Colorectal) | Moderate to Potent | [3] |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [4] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [4] |
| 5-(3-nitrobenzylidene)-2(5H)-furanone | Various | Most potent among tested halo- and nitro- derivatives | [5] |
Note: The specific structures for compounds 1 and 24 are detailed in the referenced publication.[3]
Mechanisms of Anticancer Action
The anticancer effects of these furan derivatives are attributed to several mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
1. Induction of Apoptosis and Cell Cycle Arrest:
Certain furan-based compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis.[4] For instance, pyridine carbohydrazide 4 and N-phenyl triazinone 7 were found to cause an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis.[4] This apoptotic cascade is often initiated through the intrinsic mitochondrial pathway, characterized by an increase in the levels of pro-apoptotic proteins like p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4]
2. Inhibition of PI3K/Akt and Wnt/β-catenin Signaling Pathways:
The PI3K/Akt and Wnt/β-catenin signaling pathways are critical for cell growth and survival and are often hyperactivated in cancer. Specific furan derivatives have been found to exhibit their anti-proliferative effects by suppressing these pathways.[3] It is proposed that these compounds may enhance the activity of the tumor suppressor PTEN, which in turn inhibits PI3K/Akt and Wnt/β-catenin signaling.[3]
Caption: Proposed mechanism of PI3K/Akt pathway inhibition by furan derivatives.
Antimicrobial Activity of 5-(Substituted-Phenyl)-2-Furaldehyde Derivatives
The nitrofuran class of compounds, characterized by a nitro group on the furan ring, has a long history of use as antimicrobial agents.[6][7][8] The antimicrobial activity is largely attributed to the nitro group, which is essential for their mechanism of action.[9]
Spectrum of Activity
Derivatives of 5-nitro-2-furaldehyde have demonstrated broad-spectrum activity against a range of pathogenic microorganisms.
| Compound Class | Target Microorganisms | Reference |
| 5-nitro-2-furaldehyde aminoacethydrazones | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans, Mycobacterium tuberculosis | [6] |
| 5-nitro-2-furfurylidene derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium, Candida albicans | [9] |
| Chalcones from 5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde | Gram-positive and Gram-negative bacteria | [10] |
Mechanism of Antimicrobial Action
The antimicrobial action of nitrofurans is complex and involves the enzymatic reduction of the nitro group by bacterial nitroreductases to form highly reactive electrophilic intermediates. These intermediates can then damage bacterial DNA, ribosomes, and other macromolecules, leading to cell death. The presence of the 2-substituent on the furan ring is known to influence the overall activity, although the precise relationship is not fully understood.[9]
Structure-Activity Relationship (SAR)
The biological activity of 5-(substituted-phenyl)-2-furaldehyde derivatives is intricately linked to their chemical structure.
-
Anticancer Activity: The introduction of halogen atoms or a nitro group at the aromatic ring of 5-arylidene-2(5H)-furanones has been shown to increase their cytotoxicity.[5] This suggests that electron-withdrawing groups on the phenyl ring may enhance anticancer potency.
-
Antimicrobial Activity: For antimicrobial effects, the presence of a nitro group at the 5-position of the furan ring is considered essential.[9] Modifications at the 2-position of the furan ring, often through the formation of Schiff bases or other derivatives from the aldehyde group, can modulate the antimicrobial spectrum and potency.[6][8] For example, the replacement of the nitro group with hydrogen results in a loss of both antibacterial and antifungal activities.[9]
Experimental Protocols
The evaluation of the biological effects of novel compounds requires robust and validated experimental methodologies. Below are generalized workflows for assessing cytotoxicity and antimicrobial activity.
In Vitro Cytotoxicity Assay (e.g., CCK-8 Assay)
-
Cell Culture: Plate human cancer cells (e.g., HeLa, SW620, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
While direct experimental data on 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde remains elusive, the broader class of 5-(substituted-phenyl)-2-furaldehyde derivatives presents a promising scaffold for the development of novel therapeutic agents. The available literature strongly supports their potential as both anticancer and antimicrobial agents. Key structure-activity relationships have been identified, such as the importance of the nitro group for antimicrobial activity and the influence of phenyl ring substituents on cytotoxicity. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to further elucidate their therapeutic potential and mechanisms of action.
References
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A Comparative Guide to Confirming the Purity of Synthesized 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Introduction
In the realm of drug discovery and development, the absolute purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable biological and toxicological data are built. The presence of even minute quantities of impurities, such as unreacted starting materials, by-products, or degradation products, can lead to erroneous interpretations of a compound's efficacy and safety profile. The Journal of Medicinal Chemistry, for instance, mandates a purity of >95% for all tested compounds to ensure that observed biological effects are not skewed by highly active impurities.[1][2]
This guide provides a comprehensive, multi-technique framework for confirming the purity of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, a molecule possessing multiple reactive and spectroscopically active moieties. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated workflow that ensures a robust and defensible purity assessment for researchers and drug development professionals.
The Analytical Challenge: A Molecular Perspective
The structure of this compound presents distinct features that inform our analytical strategy:
-
Aromatic Systems & Chromophores: The furan ring, the chloronitrophenyl ring, and the aldehyde carbonyl group are strong chromophores, making the molecule highly suitable for detection by High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector.[3]
-
Reactive Aldehyde Group: Aldehydes can be susceptible to oxidation (forming a carboxylic acid) or other nucleophilic attacks.[4] Analytical conditions, particularly for HPLC and Gas Chromatography (GC), must be chosen to prevent on-column degradation.
-
Unique Isotopic Signature: The presence of a chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a characteristic M+2 peak in mass spectrometry that serves as a powerful confirmation tool.
-
Defined Proton Environments: The molecule has several well-defined proton environments, making it an excellent candidate for structural confirmation and purity assessment by Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential impurities could include the starting materials (e.g., 5-(chloromethyl)furfural and 4-chloro-2-nitrophenol), over-oxidation products (the corresponding carboxylic acid), or isomers. A robust analytical workflow must be capable of separating and identifying all such species.
An Integrated Workflow for Purity Verification
A definitive purity assessment cannot rely on a single technique. We advocate for an orthogonal approach, where different methods provide complementary information. The workflow logically progresses from structural confirmation to the separation and quantification of impurities.
Caption: Figure 1. Integrated workflow for purity confirmation.
Phase 1: Is It the Correct Compound?
Before quantifying purity, one must unequivocally confirm the identity of the bulk material.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H NMR is particularly informative.
-
Expertise & Causality: The signal's intensity (integral) in ¹H NMR is directly proportional to the number of protons generating that signal.[5] This fundamental principle allows for not only structural assignment but also for quantitative analysis (qNMR), which we will discuss later. By analyzing the chemical shifts (δ), splitting patterns (multiplicity), and integral values, we can map the molecule's proton framework.
Expected ¹H NMR Resonances (Illustrative, in CDCl₃):
-
Aldehyde Proton: A singlet (s) around δ 9.6-9.8 ppm.
-
Aromatic Protons (Phenyl Ring): Three protons exhibiting doublet (d) and doublet of doublets (dd) patterns between δ 7.5-8.2 ppm.
-
Furan Protons: Two doublets (d) around δ 6.7-7.4 ppm.
-
Methylene Protons (-CH₂-): A singlet (s) around δ 5.3-5.5 ppm.
Complementary ¹³C NMR would confirm the number of unique carbon environments, including the key carbonyl carbon (~177 ppm) and carbons bearing nitro and chloro substituents.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
While NMR confirms the connectivity, HRMS confirms the elemental composition with high precision.
-
Expertise & Causality: HRMS measures the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident determination of a unique elemental formula. For this compound (C₁₂H₈ClNO₅), the expected exact mass is approximately 297.0091 g/mol . An experimental value within ±5 ppm of the theoretical mass provides strong evidence for the compound's identity.
-
Trustworthiness: The key self-validating feature is the chlorine isotope pattern. The presence of a signal at M+2 with roughly one-third the intensity of the molecular ion peak (M) is definitive proof of a single chlorine atom in the structure.
| Technique | Information Provided | Why It's Chosen |
| ¹H & ¹³C NMR | Atomic connectivity, chemical environment of nuclei. | Unambiguous structural elucidation. |
| HRMS | Exact mass and elemental formula. | Confirms molecular formula; chlorine isotope pattern is a key validator. |
| IR Spectroscopy | Presence of key functional groups (C=O, NO₂, C-O-C). | A rapid, low-cost confirmation of functional group integrity. |
Table 1. Comparison of techniques for structural confirmation.
Phase 2: How Pure Is It? An Orthogonal Approach
Confirming identity is insufficient; we must quantify the main component relative to any impurities. Using at least two independent (orthogonal) methods is crucial for a trustworthy assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the premier technique for separating a target compound from its impurities, making it the standard for purity determination in the pharmaceutical industry.[3]
-
Expertise & Causality: The choice of a reverse-phase (RP-HPLC) method, typically with a C18 stationary phase, is dictated by the molecule's overall moderate polarity. A gradient elution, starting with a high percentage of a weak solvent (like water) and moving to a high percentage of a strong organic solvent (like acetonitrile or methanol), will effectively separate polar starting materials (eluting early) from the main compound and any less-polar by-products (eluting later). The molecule's strong UV absorbance allows for sensitive detection.[6] Purity is typically reported as a percentage of the total peak area.
Experimental Protocol: RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (chosen due to the extensive conjugation and chromophores present).[8]
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.
Quantitative NMR (qNMR): The Absolute Purity Benchmark
While HPLC provides a relative purity (area %), qNMR can determine absolute purity (%w/w) by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[9] This makes it a primary analytical method.[2]
-
Expertise & Causality: qNMR is a powerful orthogonal technique to HPLC. It is insensitive to non-proton-containing impurities (e.g., inorganic salts) that might be missed by HPLC-UV. The accuracy of qNMR relies on ensuring uniform and complete relaxation of all relevant nuclei before each scan.
-
Trustworthiness: The protocol is self-validating. By choosing a certified internal standard (e.g., maleic acid, dimethyl sulfone) with sharp singlet peaks in a clear region of the spectrum, and by ensuring a sufficiently long relaxation delay (d1) in the acquisition parameters, the measurement becomes highly accurate and reproducible.[5]
Experimental Protocol: ¹H qNMR Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and ~5 mg of a certified internal standard (e.g., dimethylformamide) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantification:
-
Relaxation Delay (d1): ≥ 60 seconds (or at least 5 times the longest T₁ of interest).
-
Pulse Angle: 90°.
-
Scans: Sufficient number for a high signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: The purity (Pₓ) is calculated using the following formula:
Pₓ = (Iₓ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₓ) * (Mₓ / Mₛₜₐₙ) * (mₛₜₐₙ / mₓ) * Pₛₜₐₙ
Where: I = Integral, N = Number of protons for the signal, M = Molecular weight, m = mass, P = Purity, x = analyte, stan = standard.[9]
Caption: Figure 2. Decision workflow for impurity identification.
| Technique | Strengths | Weaknesses | Role in Workflow |
| HPLC-UV | High sensitivity, excellent for separating isomers and related impurities, widely available. | Provides relative purity (area %), assumes all components have similar response factors. | Primary tool for detecting and quantifying impurities. |
| qNMR | Provides absolute purity (%w/w), orthogonal to chromatography, detects non-UV active impurities. | Lower sensitivity than HPLC, requires a pure internal standard, can be complex with overlapping signals. | Gold-standard orthogonal method to confirm HPLC purity data. |
| LC-MS | Couples separation with mass identification. | Not inherently quantitative without standards. | Ideal for identifying unknown peaks seen in the HPLC chromatogram. |
Table 2. Comparison of quantitative techniques.
Conclusion
Confirming the purity of this compound requires a scientifically rigorous, multi-pronged strategy. A combination of NMR and HRMS should be used to unequivocally confirm the compound's identity. Subsequently, purity must be assessed using at least two orthogonal methods. We recommend RP-HPLC as the primary tool for profiling and quantifying impurities, with its results independently verified by ¹H qNMR for an absolute purity determination. This dual-technique approach provides a self-validating and robust system, ensuring the highest degree of confidence in the quality of the synthesized material for subsequent research and development activities.
References
- SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
- SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column.
- Permar, W., et al. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques.
- NIST. (n.d.). 5-Ethyl-2-furaldehyde. NIST WebBook.
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- Tsikas, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
- Unknown Author. (n.d.). Methods for Determining Aldehydes in Air.
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Cushman, M., et al. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
- ChemSynthesis. (n.d.). 5-nitro-2-furaldehyde N'-(2-chloroethyl)semicarbazone.
- Liu, R. H., et al. (2014). 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity. Journal of Agricultural and Food Chemistry.
- GfK, V., & Jorgensen, W. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Unknown Author. (2025). HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase.
- The Good Scents Company. (n.d.). Furfural.
- Sigma-Aldrich. (n.d.). 5-(4-methyl-2-nitrophenyl)-2-furaldehyde.
- ResearchGate. (n.d.). Typical chromatograms of furfural determination by the HPLC-DAD method.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Giordano, L., et al. (2003). Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution. Journal of Chromatography A.
- Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research.
- Unknown Author. (2017). Quantitative NMR Spectroscopy.
- Labscoop. (n.d.). 5-(4-Chlorophenyl)-2-furaldehyde, 5G.
- SynHet. (n.d.). 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde.
- Singh, S., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Journal of Pharmaceutical Research International.
- PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
- Miao, H. (2023). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California.
- Al-Masoudi, W. A. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences.
- Tokyo Chemical Industry. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde, a compound that, due to its chemical structure, requires careful consideration as hazardous waste. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure compliance and mitigate risk.
Hazard Assessment and Characterization
Based on analogous structures such as 5-(4-Nitrophenyl)-2-furaldehyde, we can infer the following potential hazards[1][2][3]:
-
Acute Toxicity (Oral): Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.
-
Germ Cell Mutagenicity: May be suspected of causing genetic defects.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of a chlorinated nitroaromatic structure suggests that this compound should be treated as a hazardous substance requiring specialized disposal procedures.
Table 1: Inferred Hazard Classification for this compound
| Hazard Class | Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2 |
| Germ cell mutagenicity | Category 2 |
| Specific target organ toxicity | Category 3 |
Personal Protective Equipment (PPE) and Immediate Safety Measures
Prior to handling this compound for disposal, it is imperative that all laboratory personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with additional protective clothing as necessary.
All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[4][5] this compound waste must be handled as halogenated organic waste.[6]
Protocol for Waste Collection:
-
Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. This container should be clearly labeled.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7][8] All constituents and their approximate concentrations should be listed.
-
Segregation:
-
DO NOT mix this waste with non-halogenated solvents.[9]
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT mix with oxidizers or reactive chemicals.
-
-
Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat, sparks, and open flames.[4][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company.[5] The primary and most appropriate method for the destruction of halogenated organic compounds is high-temperature incineration.[10][11]
Key Steps for Final Disposal:
-
Waste Accumulation: Accumulate the segregated waste in the properly labeled container. Do not exceed the maximum allowable volume for your facility's generator status.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.
-
Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[12][13]
It is a violation of federal and state regulations to dispose of this chemical down the drain or in the regular trash.[8][14]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and EHS office immediately.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
All materials used for spill cleanup must be disposed of as hazardous waste.[4][15]
Regulatory Compliance
The disposal of hazardous chemical waste is regulated by several federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][16] Adherence to the guidelines set forth by these bodies is mandatory.[17][18] Your institution's EHS office is the primary resource for ensuring compliance with all applicable regulations.[19][20]
By following these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe and sustainable research environment.
References
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Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Personal protective equipment for handling 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Comprehensive Safety and Handling Guide: 5-[(4-chloro-2-nitrophenoxy)methyl]-2-furaldehyde
Hazard Identification and Risk Assessment: A Proactive Stance
Given its structural motifs—a chlorinated nitrophenoxy group and a furaldehyde core—this compound is anticipated to present several health and safety hazards. Analogous compounds are known to cause skin and eye irritation, and may lead to respiratory irritation[2][3][4]. Certain nitrophenyl compounds are also suspected carcinogens and can be harmful if swallowed[4][5].
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation[2][4][6].
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation[2][4][7].
-
Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols[2][3].
-
Carcinogenicity: Some related nitro-aromatic compounds are suspected of causing cancer[5].
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used, the nature of the experimental procedures, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.
| Level of Protection | Required PPE | Rationale |
| Standard Laboratory Operations | • Nitrile or Neoprene Gloves• Safety Glasses with Side Shields• Laboratory Coat | Protects against incidental skin contact and eye splashes during low-risk manipulations such as weighing and solution preparation in a contained environment. |
| Operations with Potential for Aerosolization or Spillage | • Chemical Splash Goggles• Face Shield• Chemical-Resistant Apron or Coveralls• Double Gloving (Nitrile or Neoprene) | Provides enhanced protection for the face, eyes, and body when there is a higher risk of splashes or aerosol generation, for instance, during heating, vortexing, or transferring large volumes. |
| Emergency Situations (e.g., Large Spills) | • Full-Face Respirator with appropriate cartridges (e.g., for organic vapors and particulates)• Chemical-Resistant Suit• Heavy-Duty Chemical-Resistant Gloves• Chemical-Resistant Boots | Offers the highest level of protection for skin, eyes, and respiratory system during emergency response where concentrations of the hazardous substance may be high[8][9]. |
Note on Glove Selection: Always inspect gloves for signs of degradation or perforation before use. For prolonged contact, consider using thicker, chemical-resistant gloves and refer to the manufacturer's compatibility charts.
Safe Handling and Operational Plan: A Step-by-Step Approach
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
3.1. Engineering Controls: Containing the Hazard
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[10].
-
Safety Equipment: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area[7][10].
3.2. Procedural Guidance for Handling
-
Preparation: Before beginning work, ensure the fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Dispensing:
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
Weigh the compound in a tared container within the fume hood.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath, and ensure proper ventilation.
-
-
Post-Handling:
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
4.1. First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7][10].
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention[7][10].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[11].
4.2. Spill Response Workflow
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations[7][12].
By adhering to these guidelines, you can create a safe and controlled environment for handling this compound, ensuring the integrity of your research and the well-being of your laboratory personnel.
References
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- SAFETY DATA SHEET - Fisher Scientific. (2012, March 23).
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- SAFETY DATA SHEET. (n.d.).
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- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
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- Safety Data Sheet - AVA Biochem. (2016, November 3).
- Material Safety Data Sheet - 2-Furaldehyde, reagent ACS, 98+% - Cole-Parmer. (n.d.).
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- This compound | Matrix Scientific. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
